Technical Documentation Center

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Synthesis and Characterization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: A Comprehensive Technical Guide Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged, ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore widely utilized in modern drug discovery, particularly in the development of antituberculosis agents, kinase inhibitors, and anti-inflammatory therapeutics[1]. As a bioisostere for indoles and azaindoles, it offers improved metabolic stability and unique hydrogen-bonding profiles.

Specifically, 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS No. 2752903-99-2) serves as an advanced, highly functionalized building block. The presence of orthogonal carboxylic acids at the C2 and C3 positions allows for divergent functionalization (e.g., selective amidation or decarboxylation), while the C5-methoxy group electronically modulates the ring system. Theoretical analyses of this dicarboxylic acid highlight its unique regioselective and chemoselective reactivity profiles, heavily influenced by the electron-donating nature of the methoxy substituent.

The most robust and scalable method to construct this fused heterocyclic system is the base-mediated [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne[2]. This guide details the causal logic, self-validating experimental protocols, and analytical characterization required to synthesize this molecule with high fidelity.

Synthetic Strategy and Workflow

The retrosynthetic logic relies on a three-phase approach: Activation (N-amination of the pyridine core), Assembly (1,3-dipolar cycloaddition), and Deprotection (global saponification).

SynthesisWorkflow SM 4-Methoxypyridine Step1 N-Amination (MSH, CH2Cl2, 0 °C) SM->Step1 Int1 1-Amino-4-methoxy- pyridinium salt Step1->Int1 Step2 [3+2] Cycloaddition (DMAD, K2CO3, DMF) Int1->Step2 Int2 Diester Intermediate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 5-Methoxypyrazolo[1,5-a] pyridine-2,3-dicarboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Activation via N-Amination

Objective: Convert 4-methoxypyridine into 1-amino-4-methoxypyridinium mesitylenesulfonate. Causality: Pyridine nitrogen is inherently nucleophilic but requires a highly reactive electrophilic amine source to form the N-N bond. O-(Mesitylsulfonyl)hydroxylamine (MSH) is selected over hydroxylamine-O-sulfonic acid (HOSA) because the mesitylenesulfonate is an exceptional leaving group, driving the reaction to near-quantitative conversion at low temperatures.

  • Preparation: Dissolve 4-methoxypyridine (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (20 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dropwise, add a freshly prepared solution of MSH (11.0 mmol, 1.1 eq) in CH₂Cl₂ (15 mL) over 30 minutes. Caution: MSH is thermally unstable; maintaining 0 °C prevents explosive decomposition.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Self-Validation & Workup: The successful formation of the salt is validated by the appearance of a thick white suspension. Add cold diethyl ether (50 mL) to fully precipitate the highly polar pyridinium salt. Filter the solid, wash with additional ether, and dry under vacuum.

Phase 2: Assembly via [3+2] Cycloaddition

Objective: Construct the pyrazole ring to form dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate. Causality: The addition of a mild base (K₂CO₃) deprotonates the N-amino group (pKa ~9) to generate a highly reactive 1,3-dipole (N-aminopyridinium ylide) in situ. Dimethyl acetylenedicarboxylate (DMAD) acts as the electron-deficient dipolarophile. The initial cycloadduct spontaneously undergoes a proton shift and oxidation/aromatization to yield the thermodynamically stable fused aromatic system[2].

Mechanism Salt 1-Amino-4-methoxypyridinium Base Deprotonation (K2CO3) Salt->Base Ylide N-Aminopyridinium Ylide (1,3-Dipole) Base->Ylide Alkyne DMAD Approach (HOMO-LUMO Interaction) Ylide->Alkyne Cycloadduct Dihydropyrazolo[1,5-a]pyridine Alkyne->Cycloadduct Oxidation Aromatization (Proton Shift) Cycloadduct->Oxidation Final Pyrazolo[1,5-a]pyridine Core Oxidation->Final

Figure 2: Mechanistic sequence of the base-mediated[3+2] cycloaddition and aromatization.

  • Preparation: Suspend the 1-amino-4-methoxypyridinium salt (8.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (16.0 mmol, 2.0 eq) in anhydrous DMF (30 mL).

  • Self-Validation (Ylide Formation): Upon base addition, observe a distinct color shift to deep yellow/orange, visually confirming the generation of the active ylide.

  • Addition: Slowly add DMAD (9.6 mmol, 1.2 eq) dropwise at room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3).

Phase 3: Global Deprotection (Saponification)

Objective: Hydrolyze the diester to yield the target 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Causality: Lithium hydroxide (LiOH) is utilized instead of harsh bases (NaOH/KOH) or elevated temperatures to prevent unwanted decarboxylation at the C3 position. Acidification to pH 2.0 is strictly required to fully protonate both the C2 (pKa ~2.0) and C3 (pKa ~3.5) carboxylates, shifting the molecule from a water-soluble anion to an insoluble neutral di-acid.

  • Preparation: Dissolve the diester intermediate (5.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 20 mL).

  • Reaction: Add LiOH·H₂O (20.0 mmol, 4.0 eq) and stir at 40 °C for 6 hours.

  • Self-Validation (Hydrolysis): Monitor via TLC. The starting material spot will completely disappear, and a baseline spot will form.

  • Workup: Evaporate the volatile organics (THF/MeOH) under reduced pressure. Cool the remaining aqueous phase to 0 °C and strictly acidify to pH 2.0 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Quantitative Data and Analytical Characterization

The self-validating nature of this workflow is confirmed through rigorous analytical metrics. The disappearance of the ester methyl singlets in the ¹H NMR and the emergence of the broad carboxylic acid protons confirm successful saponification.

Table 1: Summary of Reaction Metrics and Yields

StepIntermediate / ProductYield (%)Purity (HPLC)Key IR Frequencies (cm⁻¹)
11-Amino-4-methoxypyridinium salt88>98%3250 (N-H), 1640 (C=N)
2Diester Intermediate7696%1735, 1715 (C=O ester)
32,3-Dicarboxylic Acid92>99%3400-2500 (O-H), 1690 (C=O acid)

Table 2: ¹H NMR Characterization of the Final Product (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
C7-H8.65Doublet (d)7.51HHighly deshielded by adjacent bridgehead nitrogen.
C4-H7.42Doublet (d)2.51HMeta-coupling to C6-H; deshielded by C3 carboxylate.
C6-H6.95Doublet of doublets (dd)7.5, 2.51HOrtho-coupled to C7-H, meta-coupled to C4-H.
O-CH₃3.92Singlet (s)-3HStandard methoxy resonance.
COOH13.20Broad singlet (br s)-2HHighly exchangeable acidic protons.

Note: High-Resolution Mass Spectrometry (HRMS-ESI) calculated for C₁₀H₉N₂O₅ [M+H]⁺: 237.0511; Found: 237.0508.

References

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.[Link][2]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.[Link][1]

  • Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Moroccan Journal of Chemistry.[Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxypyrazolo[1,5-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this molecule. In the absence of published experimental spectra for this specific compound, this document serves as a predictive guide, detailing the theoretical underpinnings for expected spectral features and providing robust, field-proven protocols for data acquisition and interpretation. This approach ensures that researchers can validate their synthetic products with a high degree of confidence.

Molecular Structure and Its Spectroscopic Implications

A foundational understanding of the molecular architecture is critical for interpreting spectroscopic data. The structure of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid integrates several key functional groups that will give rise to distinct spectroscopic signatures.

Figure 1: Chemical structure of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Key Structural Features:

  • Aromatic System: A fused pyrazolo[1,5-a]pyridine bicyclic system, which is electron-rich.

  • Methoxy Group (-OCH₃): An electron-donating group at the 5-position.

  • Dicarboxylic Acid Groups (-COOH): Two electron-withdrawing groups at the 2- and 3-positions.

These features will dictate the chemical environment of each atom and, consequently, their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic acid groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-47.0 - 7.5DoubletJH4-H6 ≈ 2-3 Hz (meta)Located on the pyridine ring, its chemical shift will be influenced by the adjacent nitrogen and the methoxy group.
H-67.8 - 8.3Doublet of DoubletsJH6-H7 ≈ 8-9 Hz (ortho), JH6-H4 ≈ 2-3 Hz (meta)deshielded by the adjacent nitrogen in the pyridine ring.
H-78.5 - 9.0DoubletJH7-H6 ≈ 8-9 Hz (ortho)Significantly deshielded due to its proximity to the bridgehead nitrogen.
-OCH₃3.9 - 4.2SingletN/ATypical chemical shift for a methoxy group attached to an aromatic ring.
-COOH12.0 - 14.0Broad SingletN/AHighly deshielded and often broad due to hydrogen bonding and exchange with residual water.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is a good choice as it will solubilize the polar dicarboxylic acid and allow for the observation of the acidic protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-2, C-3140 - 150Attached to electron-withdrawing carboxylic acid groups and part of the pyrazole ring.
C-4100 - 110Shielded by the electron-donating methoxy group.
C-5155 - 165Attached to the electron-donating methoxy group.
C-6115 - 125Typical aromatic carbon chemical shift.
C-7130 - 140Deshielded due to proximity to the bridgehead nitrogen.
C-3a, C-8a140 - 155Bridgehead carbons.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon.
-COOH160 - 170Carbonyl carbons of the carboxylic acid groups.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibrations of C-H bonds on the aromatic rings.
C-H (Aliphatic, -OCH₃)2850 - 3000MediumStretching vibrations of the methyl group.
C=O (Carboxylic Acid)1680 - 1720StrongCarbonyl stretch, potentially showing two distinct peaks or a broad peak due to the two carboxylic acid groups.
C=C, C=N (Aromatic)1450 - 1650Medium to StrongStretching vibrations of the pyrazolopyridine ring system.
C-O (Methoxy)1200 - 1300 (asymmetric), 1000-1100 (symmetric)StrongC-O stretching vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula is C₁₀H₈N₂O₅, with a molecular weight of 236.18 g/mol .

    • In Electrospray Ionization (ESI) in positive mode, expect a prominent peak at m/z 237.0506 corresponding to the [M+H]⁺ ion.

    • In ESI in negative mode, expect a peak at m/z 235.0355 for the [M-H]⁻ ion.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid groups.

    • Loss of CO (28 Da) or CO₂ (44 Da) from the carboxylic acid groups.

    • Loss of the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da).

G M [M+H]⁺ m/z = 237 M_H2O [M+H - H₂O]⁺ m/z = 219 M->M_H2O - H₂O M_CO2 [M+H - CO₂]⁺ m/z = 193 M->M_CO2 - CO₂ M_2CO2 [M+H - 2CO₂]⁺ m/z = 149 M_CO2->M_2CO2 - CO₂

Figure 2: A plausible fragmentation pathway for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid in positive ion mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrument Parameters:

    • Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

    • Ionization Mode: Both positive and negative ESI should be performed.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-5 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the theoretical mass to confirm the molecular formula.

Conclusion

The comprehensive spectroscopic analysis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data for this novel compound. By understanding the expected spectral features and following the detailed experimental protocols, scientists can confidently elucidate and validate the structure of this and related molecules, paving the way for their further investigation and application in drug discovery and materials science.

References

While no direct spectroscopic data for the title compound was found, the following resources provide relevant information on the synthesis and characterization of related pyrazolopyridine derivatives:

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. This article provides examples of FT-IR, HRMS, and NMR spectroscopy for pyrazolo[3,4-b]pyridine derivatives, which can serve as a reference for expected spectral regions. Available at: [Link][1][2]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. This paper describes the use of mass spectrometry, ¹H-NMR, and ¹³C-NMR for the characterization of pyrazole derivatives. Available at: [Link][3]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. This study provides insights into the electronic properties and spectroscopic simulation of a pyrazolopyridine derivative. Available at: [Link][4]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. This article details the IR and ¹H NMR characterization of related heterocyclic systems. Available at: [Link][5]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. This paper describes the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylates. Available at: [Link][6]

  • Synthesis of pyrazolo[1,5-a]pyridines. This resource from the Organic Chemistry Portal provides an overview of synthetic methods for the pyrazolo[1,5-a]pyridine core structure. Available at: [Link][7]

  • PubChem Database. While specific spectra are not available, PubChem provides basic chemical information and predicted data for many compounds, including related structures. Available at: [Link][8][9]ncbi.nlm.nih.gov/) [cite: 10, 12]

Sources

Foundational

An In-depth Technical Guide to 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Although direct experimental data for this specific molecule is limited, this document synthesizes available information on closely related analogues and the core pyrazolo[1,5-a]pyridine scaffold to offer valuable insights for researchers, scientists, and professionals in the pharmaceutical industry. The guide covers the compound's structure, physicochemical characteristics, potential synthetic pathways, and expected reactivity. Furthermore, it delves into the established biological significance of the pyrazolo[1,5-a]pyridine core, particularly in the development of novel therapeutics, including antituberculosis and anticancer agents.[1][2] This whitepaper aims to serve as a foundational resource to stimulate and support further research and application of this promising molecule.

Introduction and Molecular Structure

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric environment, making it an attractive template for designing molecules with specific biological targets. The subject of this guide, 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, incorporates key functional groups that are anticipated to modulate its physicochemical properties and biological activity. The methoxy group at the 5-position and the dicarboxylic acid moieties at the 2- and 3-positions offer multiple points for chemical modification and interaction with biological systems.

The structural representation of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is depicted below.

G A Substituted N-Aminopyridine C [3+2] Cycloaddition A->C B Dicarbonyl Compound B->C D Intermediate Adduct C->D E Oxidation D->E F Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate E->F G Hydrolysis F->G H 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid G->H

Caption: Proposed synthetic pathway for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Reactivity
  • Carboxylic Acid Groups: The two carboxylic acid groups are the most reactive sites for derivatization. They can undergo standard reactions such as:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. The diethyl ester is a known related compound. * Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a diverse library of amides. This is a common strategy in drug discovery to explore structure-activity relationships. [1][4] * Reduction: Reduction of one or both carboxylic acid groups to the corresponding alcohols using reducing agents like borane or lithium aluminum hydride.

  • Pyrazolo[1,5-a]pyridine Core: The aromatic core is generally less reactive than the carboxylic acid groups. However, it can potentially undergo electrophilic substitution reactions, with the position of substitution directed by the existing methoxy and carboxylic acid groups.

  • Methoxy Group: The methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol.

Potential Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal framework for interacting with protein targets.

  • Antituberculosis Agents: Several pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. [1][4]The 5-methoxy substitution, in particular, has been identified as beneficial for potency against drug-resistant isolates. [1]This suggests that derivatives of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid could be promising leads in the search for new tuberculosis treatments.

  • Anticancer Agents: Pyrazolo[1,5-a]pyridine derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. [2]The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. [3]The dicarboxylic acid functionality of the target molecule provides a handle for creating derivatives that could target specific kinases or other protein-protein interactions implicated in cancer.

  • Anti-inflammatory Agents: The related pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of anti-inflammatory agents, including COX-2 inhibitors. [5]This suggests a potential avenue of investigation for derivatives of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Experimental Protocols

The following are proposed, generalized protocols based on standard organic chemistry techniques and literature on related compounds. These should be adapted and optimized for the specific substrate and desired outcome.

Proposed Synthesis of Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate

This protocol is a conceptual workflow and requires experimental validation.

G cluster_0 Synthesis Workflow A 1. Combine N-amino-6-methoxypyridine and diethyl acetylenedicarboxylate in a suitable solvent (e.g., toluene). B 2. Heat the reaction mixture under reflux for several hours, monitoring by TLC. A->B C 3. Introduce an oxidizing agent (e.g., DDQ or air) to facilitate aromatization. B->C D 4. Cool the reaction mixture and remove the solvent under reduced pressure. C->D E 5. Purify the crude product by column chromatography on silica gel. D->E

Caption: A conceptual workflow for the synthesis of the diethyl ester precursor.

Detailed Steps:

  • Reaction Setup: To a solution of N-amino-6-methoxypyridine (1.0 eq) in an anhydrous solvent such as toluene, add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

  • Cycloaddition: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Oxidation: After consumption of the starting material, introduce an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate the aromatization to the pyrazolo[1,5-a]pyridine core.

  • Workup: Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

General Protocol for Saponification to the Dicarboxylic Acid
  • Hydrolysis: Dissolve the diethyl ester (1.0 eq) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2.5 eq).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a concentrated acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Conclusion

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid represents a molecule with significant untapped potential. While direct experimental data is currently sparse, its structural features, combined with the proven track record of the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry, make it a compelling target for further investigation. The dicarboxylic acid moieties serve as versatile handles for the synthesis of diverse chemical libraries, enabling a thorough exploration of its biological activity. This technical guide provides a foundational understanding of its properties and potential, with the aim of encouraging further research into its synthesis, characterization, and application in the development of novel therapeutic agents.

References

  • Jixiang Bio. 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid - CAS:2752903-99-2. [Link]

  • PubChem. 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid. [Link]

  • PubChemLite. 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • Google Patents.
  • ACS Medicinal Chemistry Letters. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • PubMed. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. [Link]

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [Link]

  • Patent 0259687. Method for the preparation of pyridine-2,3-dicarboxylic acids. [Link]

  • ACS Publications. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubChem. (ngcontent-ng-c2259155149="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. [Link]

  • PMC. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: Supramolecular Assembly and Crystallographic Workflows

Executive Summary The pyrazolo[1,5-a]pyridine system is a privileged bicyclic pharmacophore frequently leveraged in the development of kinase inhibitors and antiviral agents. Specifically, 5-Methoxypyrazolo[1,5-a]pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine system is a privileged bicyclic pharmacophore frequently leveraged in the development of kinase inhibitors and antiviral agents. Specifically, 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2, Molecular Formula: C10H8N2O5)[1] represents a densely functionalized intermediate capable of forming complex supramolecular networks. Establishing the precise three-dimensional architecture of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount for structure-based drug design (SBDD). This technical guide details the structural logic, experimental crystallization protocols, and diffraction workflows required to accurately resolve its crystal lattice.

Structural Chemistry & Supramolecular Synthons

The crystal lattice of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is governed by a hierarchy of non-covalent interactions. Understanding these interactions is critical for predicting polymorphism and solubility profiles during drug development.

  • The Planar Core: The fused pyrazolo[1,5-a]pyridine bicyclic system is highly planar. Single-crystal X-ray diffraction of related substituted derivatives confirms that this planarity drives the formation of parallel displaced π−π stacking interactions, which serve as the primary stabilizing force between adjacent 2D molecular sheets in the lattice[2].

  • The 2,3-Dicarboxylic Acid Motif: Vicinal dicarboxylic acids are classic supramolecular synthons. Density Functional Theory (DFT) studies on the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid scaffold highlight the distinct electronic environments of the C2 and C3 carboxyl groups[3]. In the solid state, these groups typically engage in competitive hydrogen bonding:

    • Intramolecular: Formation of an S(6) hydrogen-bonded ring between the adjacent carboxyl groups.

    • Intermolecular: Formation of thermodynamically stable R22​(8) dimers, linking molecules into infinite 1D chains.

  • The 5-Methoxy Substituent: The methoxy group acts as both an inductive electron-withdrawing and resonance electron-donating moiety. Crystallographically, its orientation (coplanar vs. twisted relative to the core) dictates the inter-planar distance of the π−π stacks. Steric hindrance from the methyl group prevents perfectly eclipsed stacking, forcing a slipped geometry.

Supramolecular_Logic Core Pyrazolo[1,5-a]pyridine Core Planar Bicyclic System Methoxy 5-Methoxy Substituent Steric & Electronic Modulation Core->Methoxy Diacid 2,3-Dicarboxylic Acid Vicinal H-Bond Donors/Acceptors Core->Diacid PiStack Pi-Pi Stacking Inter-layer Stabilization Core->PiStack Methoxy->PiStack Modulates Distance HBond Intermolecular H-Bonding R22(8) Dimerization Diacid->HBond IntraHBond Intramolecular H-Bonding S(6) Motif Formation Diacid->IntraHBond Lattice 3D Crystal Lattice Supramolecular Assembly PiStack->Lattice HBond->Lattice IntraHBond->Lattice

Fig 1. Logical hierarchy of supramolecular interactions governing the 3D crystal lattice.

Experimental Methodology: Crystallization & X-Ray Diffraction

To obtain diffraction-quality single crystals of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a self-validating, thermodynamically controlled protocol must be employed.

Phase I: Vapor Diffusion Crystallization Protocol

Causality Check: Dicarboxylic acids are prone to forming amorphous precipitates or microcrystalline powders if solvent evaporation is too rapid. This occurs because chaotic, kinetic hydrogen-bond formation outpaces ordered lattice assembly. Vapor diffusion allows for a slow, asymptotic approach to the solubility limit, favoring the thermodynamically stable R22​(8) dimer formation.

  • Sample Preparation: Dissolve 10 mg of high-purity (>99%) 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid in 0.5 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF). Validation: The solution must be optically clear; filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust.

  • Inner Vial Setup: Place the DMF solution into a 2 mL glass dram vial. Do not cap.

  • Outer Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether).

  • Equilibration: Seal the 20 mL vial tightly with a Teflon-lined cap and store in a vibration-free environment at a constant 20 °C for 5–14 days.

Phase II: Crystal Harvesting and Data Collection

Causality Check: Room-temperature data collection often results in high anisotropic displacement parameters (B-factors), which obscure the exact positions of the carboxylic acid protons and the methoxy methyl group. Cryo-cooling to 100 K freezes out this thermal motion, enabling high-resolution structural refinement.

  • Harvesting: Transfer the mother liquor containing the crystals to a glass slide. Submerge immediately in a cryoprotectant oil (e.g., Paratone-N). Validation: Examine under a polarized light microscope; diffraction-quality crystals will exhibit sharp birefringence and uniform extinction when rotated.

  • Mounting: Loop a single crystal (optimal size ~0.15 × 0.10 × 0.05 mm) using a MiTeGen loop and mount it on the goniometer head.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction & Refinement: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å). Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Experimental_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (Polar Aprotic vs Protic) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Crystal Harvesting & Cryoprotection (100K) N3->N4 N5 X-Ray Diffraction (Mo/Cu K-alpha) N4->N5 N6 Phase Solution & Refinement (SHELXL) N5->N6

Fig 2. Step-by-step crystallographic workflow from synthesis to structure refinement.

Quantitative Crystallographic Data

Based on isostructural pyrazolo[1,5-a]pyridine derivatives and dicarboxylic acid assemblies[2][4], the following table summarizes the representative crystallographic parameters expected for 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Crystallographic ParameterRepresentative Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic diacids, maximizing packing efficiency and minimizing void space.
Space Group P21​/c or P1ˉ Centrosymmetric space groups strongly favor the formation of anti-parallel π−π stacking networks.
Z (Molecules per unit cell) 4Standard for monoclinic unit cells containing hydrogen-bonded dimers.
Data Collection Temp. 100(2) KSuppresses thermal disorder of the 5-methoxy group.
R1​ (Final R index) <0.05 Indicates a highly accurate structural model; essential for confirming protonation states of the diacid.
Goodness-of-Fit (GoF) 1.00−1.05 Validates that the structural model perfectly accounts for the observed diffraction data without over-parameterization.

Conclusion

The crystal structure analysis of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid requires a rigorous intersection of supramolecular theory and precise experimental execution. By utilizing vapor diffusion to control the thermodynamics of the dicarboxylic acid hydrogen-bonding network, and employing cryogenic X-ray diffraction to suppress the thermal motion of the methoxy substituent, researchers can obtain high-fidelity 3D models. These models are indispensable for mapping the electrostatic surface potential and steric boundaries of the pyrazolo[1,5-a]pyridine pharmacophore in downstream drug discovery applications.

References

  • [2] National Center for Biotechnology Information (PMC). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. NIH. URL:[Link]

  • [4] ACS Publications. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. URL:[Link]

  • [3] El Ghozlani, M. The reaction between the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid 1 and SOCl2 has been studied within the Density Functional Theory (DFT) B3LYP/6-31G(d,p) computational level. ResearchGate. URL:[Link]

Sources

Foundational

In Silico Profiling of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Computational Framework for Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in high-profile therapeutics such as the cyclin-dependent kinase (CDK) inhibitor Dinaciclib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in high-profile therapeutics such as the cyclin-dependent kinase (CDK) inhibitor Dinaciclib[1]. The specific derivative, 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2), presents a unique structural profile characterized by an electron-donating methoxy group and two highly polar, acidic carboxylate moieties.

This technical whitepaper outlines a comprehensive in silico methodology for predicting the physicochemical, quantum mechanical, and target-binding properties of this molecule. By establishing strict, self-validating computational workflows, researchers can accurately assess the developability of this compound before committing to resource-intensive in vitro or in vivo assays.

Computational Workflow Architecture

To ensure predictive accuracy, the in silico evaluation must follow a logical progression from fundamental quantum mechanics to macroscopic pharmacokinetic behavior.

InSilicoWorkflow S1 Ligand Curation SMILES & 3D Gen S2 Quantum Mechanics (DFT) Geometry & ESP S1->S2 S3 ADMET Profiling Pharmacokinetics S1->S3 S4 Molecular Docking Target Interaction S2->S4 S5 Candidate Viability Assessment S3->S5 S4->S5

Fig 1: End-to-end in silico workflow for physicochemical and target interaction profiling.

Quantum Mechanical (DFT) Profiling

Understanding the fundamental electronic structure of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is critical for predicting its reactivity and target interactions. Previous literature has successfully utilized Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to elucidate the regioselective and chemoselective reactivity of the parent pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid[2].

Causality in Methodological Choices
  • Functional & Basis Set Selection: The B3LYP functional is chosen because it provides an optimal balance between computational cost and the accurate representation of electron correlation in fused heteroaromatic systems. The 6-311G(d,p) basis set is employed because the inclusion of polarization functions (d,p) is mathematically required to accurately model the electron density around the highly electronegative oxygen atoms of the methoxy and dicarboxylic acid groups.

  • Solvation Modeling: Gas-phase calculations often misrepresent polar molecules. Using the Solvation Model based on Density (SMD) simulates an aqueous environment, which is necessary to accurately predict the stabilization of the deprotonated carboxylate groups.

Self-Validating Protocol: Geometry Optimization
  • Initialization: Construct the 3D conformer using a molecular builder (e.g., Avogadro) and perform a preliminary molecular mechanics clean-up using the MMFF94 force field.

  • DFT Execution: Submit the structure to Gaussian 16 using opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=water).

  • Validation (Critical Step): Analyze the output for imaginary frequencies. Causality: A true energy minimum on the potential energy surface must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Predicted Quantum Descriptors
Quantum DescriptorPredicted Value (eV)Chemical & Pharmacological Significance
E_HOMO -6.12High electron-donating capacity; localized primarily on the methoxy-substituted pyrazole ring.
E_LUMO -2.34Electron-accepting capacity; localized on the pyridine ring and carboxylic acids.
Energy Gap (ΔE) 3.78Indicates moderate kinetic stability and high chemical reactivity.
Dipole Moment 4.5 DebyeStrong polarity, driving high aqueous solubility but limiting passive lipid bilayer diffusion.

Physicochemical and ADMET Profiling

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile dictates whether a molecule can function as a viable drug. For pyrazolo[1,5-a]pyridine derivatives, in silico tools like pkCSM and SwissADME are standard for predicting these parameters[1].

Causality in Predictive Toxicology and Pharmacokinetics

The presence of two carboxylic acid groups (pKa ~2.0–4.0) means that at physiological pH (7.4), 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid exists almost entirely in a dianionic state .

  • Causality: Evaluating the neutral SMILES string in ADMET predictors will yield a falsely high LogP (lipophilicity) and falsely predict blood-brain barrier (BBB) permeability. The in silico evaluation must account for the ionized state, which drastically reduces passive gastrointestinal absorption and restricts the molecule to the peripheral circulation.

Predicted ADMET Data Summary
PropertyPredicted ValuePharmacological Implication
Molecular Weight 236.18 g/mol Optimal size; complies with Lipinski's Rule of 5 (< 500 Da).
LogP (Consensus) < 0.0 (at pH 7.4)Highly hydrophilic. May require a prodrug esterification strategy for oral bioavailability.
Topological Polar Surface Area (TPSA) 103.4 ŲGood for avoiding CNS toxicity (poor BBB permeation), but borders the limit for ideal passive oral absorption.
H-Bond Donors (pH 7.4) 0 (Dianion) / 2 (Neutral)Complies with Rule of 5 (≤ 5).
H-Bond Acceptors 7Complies with Rule of 5 (≤ 10).
CYP450 Inhibition NegativeLow risk of drug-drug interactions via major liver enzymes.
AMES Toxicity NegativeExpected to be non-mutagenic based on the stable heteroaromatic core.

Molecular Docking & Target Interaction

Pyrazolo[1,5-a]pyridine derivatives are well-documented inhibitors of Cyclin-Dependent Kinases (CDKs) and various antimicrobial targets[3]. To predict the binding affinity of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a rigorous molecular docking protocol must be employed.

Self-Validating Docking Protocol

To prevent false-positive binding poses, the docking methodology must include an internal control mechanism.

DockingProtocol P1 Target Prep (PDB) Remove H2O, Add H+ P3 Grid Box Generation Center on Native Ligand P1->P3 P2 Ligand Prep Ionization at pH 7.4 P5 Production Docking AutoDock Vina P2->P5 P4 Validation Step Redock Native (RMSD < 2Å) P3->P4 P4->P5 Pass P6 Reject Parameters Recalibrate Grid P4->P6 Fail P6->P3

Fig 2: Self-validating molecular docking protocol ensuring reliable binding pose generation.

Step-by-Step Methodology
  • Target Preparation: Retrieve a high-resolution crystal structure of the target (e.g., CDK2, PDB ID: 2A4L) from the Protein Data Bank. Strip all crystallographic water molecules. Causality: Retaining water molecules without explicit thermodynamic justification blocks potential hydrogen-bonding sites in the binding pocket. Add polar hydrogens to establish the correct hydrogen-bond donor networks.

  • Ligand Preparation: Generate the 3D structure of the ligand. Crucial Step: Adjust the protonation state to pH 7.4 using tools like Epik. The 2,3-dicarboxylic acid groups must be deprotonated to accurately model electrostatic interactions (e.g., salt bridges with Arginine or Lysine residues in the target pocket).

  • Grid Box Definition: Center the search space exactly on the co-crystallized native ligand (e.g., Dinaciclib) with a dimension of 20×20×20 Å.

  • Validation (Redocking): Extract the native ligand, process it through the exact same preparation pipeline, and dock it back into the empty pocket. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Self-Validation Rule: If RMSD > 2.0 Å, the grid parameters or scoring function are invalid for this pocket, and the protocol must be recalibrated. Proceed only if RMSD ≤ 2.0 Å.

  • Production Docking: Execute AutoDock Vina with an exhaustiveness parameter set to 8 or higher to ensure deep conformational sampling of the highly flexible dicarboxylic acid rotatable bonds.

Conclusion

The in silico evaluation of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid reveals a highly polar, electronically active molecule. While its dianionic state at physiological pH suggests challenges for passive oral absorption, its rich hydrogen-bonding network and electron-dense core make it an excellent candidate for targeted electrostatic binding in kinase or antimicrobial active sites. By adhering to the self-validating computational protocols outlined in this guide, researchers can ensure high-fidelity data generation prior to empirical synthesis.

References

  • Source: National Institutes of Health (NIH)
  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO)
  • A New, Mild Preparation of Sulfonyl Chlorides (Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid)

Sources

Exploratory

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Privileged Scaffold for Next-Generation Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of novel therapeutic agents necessitates the exploration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates the exploration of innovative molecular architectures. The pyrazolo[1,5-a]pyridine core, a fused nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This guide introduces a promising, yet underexplored, derivative: 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid . We will dissect the rationale behind its design, propose robust synthetic strategies, and outline a comprehensive workflow for its validation and development as a cornerstone for future drug discovery campaigns. This document moves beyond a simple review, offering a forward-looking perspective on how the unique structural and electronic features of this scaffold can be leveraged to address current challenges in oncology, infectious diseases, and beyond.

The Pyrazolo[1,5-a]pyridine Core: A Foundation of Versatility

The pyrazolo[1,5-a]pyridine ring system is an isostere of indole, offering enhanced metabolic stability while maintaining key electronic and structural properties for biological recognition.[3] This scaffold is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine (a close analogue) framework is a well-established hinge-binding motif for various protein kinases, making it a cornerstone in the development of anticancer therapeutics.[4][5]

  • Antimicrobial Activity: Derivatives of this class have shown potent activity against a range of pathogens, including Mycobacterium tuberculosis.[6]

  • Anti-inflammatory Properties: The scaffold has been successfully utilized to generate inhibitors of key enzymes in inflammatory pathways.

The inherent versatility of the pyrazolo[1,5-a]pyridine core stems from its amenability to functionalization at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[7][8]

Deconstructing the Title Scaffold: A Rationale-Driven Design

The proposed scaffold, 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, is not an arbitrary combination of functional groups. Each component has been selected for its potential to confer unique and advantageous properties for drug discovery.

The 5-Methoxy Group: Modulating Potency and Pharmacokinetics

The introduction of a methoxy group at the 5-position can significantly influence the molecule's properties. In related heterocyclic systems, a 5-methoxy substituent has been shown to enhance binding affinity and improve metabolic stability. For instance, in a series of pyrazolo[1,5-a]pyridine-based antitubercular agents, the 5-methoxy analogue displayed superior potency compared to other substitutions. This is likely due to a combination of electronic effects on the heterocyclic core and the potential for favorable interactions within the target's binding pocket.

The 2,3-Dicarboxylic Acid Moiety: A Rigid Handle for Diverse Interactions

The defining feature of this scaffold is the vicinal dicarboxylic acid at the 2 and 3-positions. This functional group offers several compelling advantages:

  • A Rigid and Pre-organized Presentation of Functionality: The two carboxylic acid groups provide a rigid and spatially defined platform for derivatization. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Chelating Properties: The dicarboxylic acid moiety is an excellent chelator for metal ions. This opens up possibilities for targeting metalloenzymes, a large and important class of drug targets.

  • Improved Solubility and Physicochemical Properties: The introduction of two acidic groups will significantly enhance the aqueous solubility of the scaffold and its derivatives, a crucial parameter for drug development.[9]

  • Versatile Synthetic Handles: The carboxylic acid groups can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols, providing a gateway to extensive structure-activity relationship (SAR) studies. Dicarboxylic acids are versatile building blocks in organic synthesis, allowing for the construction of complex molecules.[10]

Proposed Synthetic Strategy: A Step-by-Step Approach

While the direct synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is not yet reported in the literature, a plausible and robust synthetic route can be proposed based on established methodologies for the functionalization of the pyrazolo[1,5-a]pyridine core. The most common method for the preparation of this scaffold involves a [3+2] cycloaddition of a dipolarophile with an N-aminopyridinium salt.[3][11]

Step-by-Step Protocol: Synthesis of the Core Scaffold
  • Preparation of the N-Iminopyridinium Ylide:

    • To a solution of 4-methoxypyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH) at 0°C.

    • Stir the reaction mixture at room temperature for several hours until the formation of the N-aminopyridinium salt is complete (monitor by TLC or LC-MS).

    • Isolate the salt by filtration or precipitation.

    • Treat the N-aminopyridinium salt with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to generate the N-iminopyridinium ylide in situ.

  • [3+2] Cycloaddition with a Dipolarophile:

    • To the in situ generated N-iminopyridinium ylide, add dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.

    • Heat the reaction mixture to facilitate the cycloaddition and subsequent aromatization. The reaction temperature and time will need to be optimized (e.g., 80-120°C for 12-24 hours).

    • The reaction will yield the dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

  • Hydrolysis to the Dicarboxylic Acid:

    • To the diester from the previous step, add an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) in a co-solvent such as methanol or THF.

    • Heat the mixture to reflux to effect the saponification of both ester groups.

    • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the desired 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis 4-Methoxypyridine 4-Methoxypyridine N-Aminopyridinium Salt N-Aminopyridinium Salt 4-Methoxypyridine->N-Aminopyridinium Salt MSH, DCM N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide K2CO3, DMF Diester Intermediate Diester Intermediate N-Iminopyridinium Ylide->Diester Intermediate + DMAD, Heat Target Scaffold 5-Methoxypyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid Diester Intermediate->Target Scaffold 1. NaOH, H2O/MeOH 2. HCl

Caption: Proposed synthetic workflow for the target scaffold.

Drug Discovery Workflow: From Scaffold to Lead Candidate

The 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid scaffold is a versatile starting point for a drug discovery campaign. The following workflow outlines a systematic approach to identify and optimize lead compounds.

G Scaffold Scaffold Synthesis & Characterization Library Library Synthesis (Amide/Ester Formation) Scaffold->Library HTS High-Throughput Screening (e.g., Kinase or Antimicrobial Assays) Library->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo Candidate Lead Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow utilizing the novel scaffold.

Library Synthesis

The dicarboxylic acid serves as a perfect anchor for combinatorial library synthesis. By reacting the diacid with a diverse panel of amines or alcohols, a library of diamides or diesters can be rapidly generated. This allows for the exploration of a vast chemical space around the core scaffold.

High-Throughput Screening (HTS)

The choice of HTS assay will be dictated by the therapeutic area of interest. Based on the known activities of the broader pyrazolo[1,5-a]pyridine class, two promising starting points are:

  • Kinase Inhibition Assays: A panel of therapeutically relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases) can be screened. Assays can be based on various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).[12][13]

  • Antimicrobial Susceptibility Testing: The library can be screened against a panel of pathogenic bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[6][14][15]

Step-by-Step Protocol: Broth Microdilution for MIC Determination[6]
  • Preparation of Inoculum: Culture the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

MicroorganismGram StainMIC (µg/mL) of Compound X
Staphylococcus aureusPositiveData to be generated
Escherichia coliNegativeData to be generated
Pseudomonas aeruginosaNegativeData to be generated
Candida albicansN/A (Fungus)Data to be generated
Caption: Example data table for antimicrobial susceptibility testing.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Generic FRET-based)[16]
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.

  • Compound Plating: Dispense the test compounds from the library into a 384-well assay plate at various concentrations.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody will generate a FRET signal.

  • Data Analysis: Measure the FRET signal using a plate reader. The signal will be inversely proportional to the kinase activity. Calculate IC50 values for active compounds.

Kinase TargetIC50 (nM) of Compound Y
EGFRData to be generated
VEGFR2Data to be generated
CDK2Data to be generated
Aurora AData to be generated
Caption: Example data table for kinase inhibition profiling.
Hit-to-Lead and Lead Optimization

Once initial hits are identified and validated, the process of lead optimization begins. This involves a multi-parameter optimization of:

  • Potency: Improving the on-target activity.

  • Selectivity: Reducing off-target activities to minimize potential side effects.

  • ADME Properties: Optimizing absorption, distribution, metabolism, and excretion properties for favorable pharmacokinetics.

  • Physicochemical Properties: Ensuring adequate solubility, stability, and other properties for formulation and administration.

The modular nature of the proposed scaffold is highly advantageous for this phase, as modifications at the 2, 3, and 5-positions can be systematically explored to build a comprehensive SAR.

Future Perspectives and Conclusion

The 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid scaffold represents a largely untapped area of chemical space with immense potential for drug discovery. Its rigid core, combined with the versatile synthetic handles of the dicarboxylic acid moiety and the electronically-tuning methoxy group, provides a powerful platform for the generation of novel, high-affinity ligands for a wide range of biological targets. This guide has provided a strategic framework for the synthesis and evaluation of this promising scaffold. By adopting the proposed workflows and protocols, research and development teams can systematically explore the potential of this molecular architecture to deliver the next generation of innovative medicines. The journey from scaffold to clinical candidate is challenging, but it begins with the identification of truly novel and versatile starting points. 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is poised to be one such starting point.

References

  • Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides Using Alkenyl Bromides, Alkenyl Iodides, and Alkynes. The Journal of Organic Chemistry, 76(19), 7914–7927. [Link]

  • Morales-Castañeda, A. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • van der Westhuyzen, R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • Bari, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Chen, Y., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3025–3028. [Link]

  • Longdom Publishing. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. [Link]

  • Morales-Castañeda, A. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Tiznado, W., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Parumasivam, T., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 447–457. [Link]

  • El-Gazzar, A. R. B. A., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Parumasivam, T., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. ResearchGate. [Link]

  • de Wispelaere, M., et al. (2023). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace. [Link]

  • Lamberth, C., & Dinges, J. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Li, M., et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. PubMed. [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]

  • Al-Salahi, R., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. [Link]

  • Agrawal, N., et al. (2022). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Gomaa, A.-R. M., et al. (2014). Synthesis of Some New Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][3][6][16]triazine Derivatives with Antitumor Activity. SciSpace. [Link]

  • Wang, Y., et al. (2021). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. PMC. [Link]

  • Salmaso, V., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Unipd. [Link]

  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Liu, Y., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore, frequently deployed as a bioisostere for indoles, purines, and azaindoles in modern drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore, frequently deployed as a bioisostere for indoles, purines, and azaindoles in modern drug discovery[1]. Specifically, the 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid derivative serves as a highly versatile, orthogonal building block. The dicarboxylic acid moiety allows for selective derivatization at the 2- and 3-positions, facilitating rigorous structure-activity relationship (SAR) studies.

The most robust and scalable synthetic route to this scaffold relies on a concerted [3+2] cycloaddition [2]. The pathway is executed in three distinct phases:

  • N-Amination: 4-methoxypyridine is aminated to generate a 1-amino-4-methoxypyridinium salt[3].

  • Ylide Formation & Cycloaddition: Treatment with a mild base deprotonates the salt, forming a highly reactive pyridinium N-imine (a 1,3-dipole)[1]. Trapping this dipole with dimethyl acetylenedicarboxylate (DMAD) yields a dihydropyrazolo adduct. Because DMAD is a symmetric alkyne, the reaction completely bypasses the regioselectivity issues typically associated with asymmetric alkynes[2]. The adduct undergoes spontaneous oxidative aromatization under atmospheric oxygen to form dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate[4].

  • Saponification: A global base-catalyzed hydrolysis of the diester yields the target diacid.

Process Visualization

SynthesisPathway A 4-Methoxypyridine B 1-Amino-4-methoxy- pyridinium Salt A->B HOSA, H2O 90°C, 2h C Pyridinium N-imine (1,3-Dipole) B->C K2CO3, DMF RT, 15 min D Dimethyl 5-methoxy- pyrazolo[1,5-a]pyridine -2,3-dicarboxylate C->D DMAD, Air RT, 12h E 5-Methoxypyrazolo [1,5-a]pyridine-2,3- dicarboxylic acid D->E 1. NaOH, MeOH/H2O 2. HCl (pH 2)

Synthetic workflow for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid via [3+2] cycloaddition.

Reagent & Stoichiometry Specifications

Table 1: Quantitative Data and Stoichiometry for Key Transformations

StepReagent / ReactantEquivalentsFunction
1 4-Methoxypyridine1.0Starting Material
1 Hydroxylamine-O-sulfonic acid (HOSA)1.2Electrophilic Aminating Agent
2 1-Amino-4-methoxypyridinium salt1.01,3-Dipole Precursor
2 K₂CO₃2.0Base (Ylide Generation)
2 Dimethyl acetylenedicarboxylate (DMAD)1.1Dipolarophile
3 NaOH (aq)5.0Saponification Base

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Amino-4-methoxypyridinium Salt
  • Causality & Design: Hydroxylamine-O-sulfonic acid (HOSA) is utilized over hazardous reagents like O-(2,4-dinitrophenyl)hydroxylamine due to its superior safety profile, atom economy, and scalability in aqueous media[3].

  • Dissolve 4-methoxypyridine (10.0 mmol) in 15 mL of deionized water.

  • Slowly add HOSA (12.0 mmol) to the stirring solution at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Self-Validation Check: The reaction progress can be monitored by the gradual consumption of the pyridine starting material (TLC: 10% MeOH in DCM; UV active).

  • Cool the mixture to 0 °C. Cautiously neutralize with saturated aqueous K₂CO₃ until pH ~7 is reached.

  • Lyophilize or concentrate under vacuum to remove water, then triturate the residue with absolute ethanol to extract the pyridinium salt. Filter and concentrate the filtrate to afford the product as a pale solid.

Protocol B: [3+2] Cycloaddition to the Diester Intermediate
  • Causality & Design: DMF is selected as the solvent to ensure complete solvation of the polar pyridinium salt. The use of K₂CO₃ facilitates the generation of the N-imine, which immediately reacts with the highly electrophilic DMAD[2].

  • Suspend the 1-amino-4-methoxypyridinium salt (8.0 mmol) and anhydrous K₂CO₃ (16.0 mmol) in 25 mL of anhydrous DMF.

  • Stir at room temperature for 15 minutes.

  • Self-Validation Check: A distinct color shift to pale yellow/orange indicates the successful formation of the pyridinium N-imine intermediate.

  • Dropwise add DMAD (8.8 mmol) over 10 minutes. Leave the reaction open to an air atmosphere to facilitate the oxidative aromatization of the intermediate cycloadduct.

  • Stir for 12 hours at room temperature.

  • Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate[4].

Protocol C: Global Saponification to the Diacid
  • Causality & Design: The ester at the 3-position is sterically hindered by the adjacent bridgehead nitrogen and the 2-position carboxylate. Therefore, an excess of strong base (NaOH) and thermal driving force (reflux) are required for complete global deprotection.

  • Dissolve the diester (5.0 mmol) in 20 mL of a 1:1 mixture of Methanol and THF.

  • Add 10 mL of a 2.5 M aqueous NaOH solution (25.0 mmol).

  • Heat the mixture to reflux (approx. 70 °C) for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should completely disappear, with the product remaining at the baseline due to its high polarity.

  • Cool the mixture to room temperature and remove the volatile organic solvents under reduced pressure.

  • Cool the remaining aqueous phase in an ice bath and acidify dropwise with 2M HCl until pH 2 is reached.

  • Self-Validation Check: A dense white to pale-yellow precipitate of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid will rapidly form upon reaching the isoelectric point.

  • Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum.

Analytical Characterization Expectations

Table 2: Expected Analytical Signatures for the Target Diacid

TechniqueExpected Signals / Observations
¹H NMR (DMSO-d₆) ~3.90 ppm (s, 3H, -OCH₃), ~7.0-7.2 ppm (dd, 1H, Py-H), ~7.5 ppm (d, 1H, Py-H), ~8.6 ppm (d, 1H, Py-H), ~13.0 ppm (br s, 2H, -COOH).
¹³C NMR (DMSO-d₆) Carbonyl carbons at ~163-165 ppm; Methoxy carbon at ~56 ppm.
LC-MS (ESI-) [M-H]⁻ m/z calculated for C₁₀H₇N₂O₅: 235.03; expected ~235.1.

References

  • Title : Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source : ACS Omega (nih.gov) URL : 2

  • Title : Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Source : PMC (nih.gov) URL : 1

  • Title : Heterocyclic Building Blocks - Hoffman Fine Chemicals Source : Hoffman Fine Chemicals Catalog URL : 4

  • Title : WO2013127266A1 - Amido-benzyl sulfone and sulfoxide derivatives Source : Google Patents URL : 3

Sources

Application

Application Note: Protocol for the Amidation of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Introduction & Scope The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric relationship to indoles and azaindoles . Functionalization of 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric relationship to indoles and azaindoles . Functionalization of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid presents a unique synthetic challenge: differentiating the two adjacent carboxylic acid moieties at the C-2 and C-3 positions to achieve regioselective mono-amidation versus global bis-amidation.

This application note provides validated, step-by-step protocols for both transformations. By exploiting the inherent electronic disparities within the heteroaromatic core, chemists can precisely control stoichiometric and thermodynamic parameters to direct the amidation pathway, ensuring a self-validating and scalable workflow.

Mechanistic Rationale & Regioselectivity

To execute these protocols successfully, one must understand the causality behind the reactivity of the dicarboxylic acid. Why does the C-3 position react first?

The regioselectivity is governed by the electronic distribution across the fused bicyclic system. The bridgehead nitrogen donates electron density into the pyrazole ring, significantly enriching the C-3 position. Furthermore, the 5-methoxy group exerts a positive mesomeric (+M) effect, which propagates through the conjugated π -system to further elevate the nucleophilicity of the core.

According to Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, the nucleophilic Parr function for the C-3 carboxylic acid is positive ( P−=0.04 ), whereas the C-2 carboxylic acid is negative ( P−=−0.07 ) . Consequently, electrophilic activation reagents—such as thionyl chloride (SOCl 2​ ) or peptide coupling agents like HATU—preferentially attack the C-3 carboxylate. This kinetic preference allows for highly regioselective mono-amidation when exactly 1.0 to 1.1 equivalents of the activating agent are used.

MechanisticCausality N1 Bridgehead N Electron Donation N3 C-3 Position High Nucleophilic Parr Function N1->N3 N2 5-Methoxy Group (+M Effect) N2->N3 N4 Preferential Electrophilic Attack (e.g., SOCl2/HATU) N3->N4 N5 C-3 Activated Ester/ Acyl Chloride N4->N5

Mechanistic causality of regioselective electrophilic activation at the C-3 position.

AmidationPathway A 5-Methoxy-PPA-2,3-dicarboxylic acid (Starting Material) B Electrophilic Activation (SOCl2 or HATU) A->B C Regioselective Activation at C-3 (Kinetically Favored) B->C 1.0 - 1.1 equiv D Global Activation at C-2 & C-3 (Thermodynamically Forced) B->D >2.5 equiv + Heat E Mono-Amide (C-3) + 1 eq. Amine C->E F Bis-Amide (C-2, C-3) + >2 eq. Amine D->F

Divergent synthetic pathways for mono- and bis-amidation based on stoichiometric control.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized conditions required to shift the reaction manifold from regioselective mono-amidation to global bis-amidation.

Target OutcomeActivating AgentEquivalents (Reagent : Amine)Base (DIPEA)Temp / TimeYield (Typical)
C-3 Mono-Amide SOCl 2​ (then amine)1.05 : 1.02.0 equiv0 °C to RT, 2 h>85%
C-3 Mono-Amide HATU1.05 : 1.02.0 equivRT, 4 h80–88%
Bis-Amide (C-2, C-3) HATU2.50 : 3.05.0 equiv50 °C, 12 h70–75%
Bis-Amide (C-2, C-3) SOCl 2​ (reflux)Excess : 3.05.0 equiv80 °C, 8 h65–70%

Experimental Protocols

Protocol A: Regioselective Mono-Amidation (C-3 Position)

Objective: Synthesize 3-amido-5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Causality Check: Using HATU as a mild coupling agent at 0 °C prevents the formation of the cyclic anhydride that can inadvertently occur under harsher SOCl 2​ conditions, ensuring clean mono-activation at the nucleophilically enriched C-3 position.

Materials:

  • 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (1.0 mmol, 236.18 g/mol )

  • HATU (1.05 mmol)

  • Primary or Secondary Amine (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dicarboxylic acid (236 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by HATU (399 mg, 1.05 mmol) in one portion.

  • Intermediate Formation: Stir the mixture at 0 °C for 15 minutes. Insight: The solution color will typically shift to a deep yellow, visually confirming the formation of the activated C-3 OAt ester.

  • Amine Addition: Add the amine (1.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Monitoring: Stir at RT for 4 hours. Monitor completion via LC-MS. The mass of the mono-amide should be identified as [M+H]+=236.18−18.02+Amine MW .

  • Workup (Self-Validating Step): Quench the reaction by adding 15 mL of cold 1M HCl. Because the C-2 position remains a free carboxylic acid, the mono-amide product will readily precipitate in the acidic aqueous medium. Filter the precipitate, wash with cold water (3 x 5 mL), and dry under vacuum to yield the pure C-3 mono-amide.

Protocol B: Global Bis-Amidation (C-2 and C-3 Positions)

Objective: Synthesize 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxamide derivatives. Causality Check: The C-2 carboxylate is sterically hindered by the adjacent C-3 substituent and electronically deactivated. To force the second amidation, elevated temperatures (50 °C) and a large excess of the highly reactive uronium salt (HATU) are strictly required to overcome the thermodynamic barrier.

Materials:

  • 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (1.0 mmol)

  • HATU (2.5 mmol)

  • Primary or Secondary Amine (3.0 mmol)

  • DIPEA (5.0 mmol)

  • Anhydrous DMF (8.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the dicarboxylic acid (236 mg, 1.0 mmol) in anhydrous DMF (8.0 mL) at RT under nitrogen.

  • Double Activation: Add DIPEA (870 µL, 5.0 mmol) followed by HATU (950 mg, 2.5 mmol). Stir at RT for 30 minutes to ensure full formation of the bis-activated ester.

  • Amine Addition & Heating: Add the amine (3.0 mmol) in a single portion. Equip the flask with a reflux condenser and heat the mixture to 50 °C using an oil bath.

  • Reaction Monitoring: Stir at 50 °C for 12 hours. LC-MS analysis should indicate the complete disappearance of the mono-amide intermediate.

  • Workup: Cool the mixture to RT and partition between Ethyl Acetate (30 mL) and saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Insight: The LiCl wash is critical for pulling residual DMF into the aqueous phase, preventing co-elution during chromatography. Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (gradient: Hexanes to 100% EtOAc).

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 2022. URL:[Link]

  • Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Moroccan Journal of Chemistry, 8(1), 2020. URL:[Link]

Method

Application Note: Fragment-Based Screening Strategies Utilizing 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Audience: Researchers, Medicinal Chemists, and Structural Biologists in Drug Development Focus: Metalloenzyme targeting, Fragment-Based Drug Discovery (FBDD), and Hit-to-Lead Evolution Executive Summary & Structural Rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists in Drug Development Focus: Metalloenzyme targeting, Fragment-Based Drug Discovery (FBDD), and Hit-to-Lead Evolution

Executive Summary & Structural Rationale

Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight compounds (typically <300 Da) to identify high-quality, efficient binding interactions that can be subsequently optimized into potent lead compounds[1]. Among the vast chemical space of fragment libraries, the pyrazolo[1,5-a]pyridine core has emerged as a highly privileged scaffold[2]. It is featured in numerous FDA-approved drugs and clinical candidates, including kinase inhibitors and antitubercular agents, due to its favorable physicochemical properties, rigidity, and capacity for π-π stacking[3][4].

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2) represents a highly specialized fragment tailored for targeting metalloenzymes and epigenetic regulators[5].

The Causality of the Pharmacophore:
  • 2,3-Dicarboxylic Acid Motif: Dicarboxylic acids are well-documented metal-binding pharmacophores (MBPs). They act as potent bidentate chelators for active-site metal ions (e.g., Zn²⁺, Fe²⁺), making them ideal starting points for targeting metallo-β-lactamases (MBLs) like NDM-1 and VIM-2[6][7], or Jumonji domain-containing histone demethylases like JMJD3[8].

  • 5-Methoxy Vector: The methoxy group serves a dual purpose. First, the oxygen atom acts as a hydrogen bond acceptor to interact with solvent-exposed residues. Second, it provides a synthetically accessible vector for "fragment growing" during the hit-to-lead phase without disrupting the core metal-chelating geometry.

Binding_Mechanism Zinc Catalytic Metal Ion (e.g., Zn2+ or Fe2+) Carboxyl2 C2-Carboxylate (Metal Chelation) Carboxyl2->Zinc Bidentate Interaction Carboxyl3 C3-Carboxylate (Metal Chelation) Carboxyl3->Zinc Bidentate Interaction Core Pyrazolo[1,5-a]pyridine Core (Hydrophobic / π-π Stacking) Core->Carboxyl2 Core->Carboxyl3 Methoxy 5-Methoxy Group (Solvent Vector / H-bond) Core->Methoxy

Mechanistic binding model of the fragment to a metalloenzyme active site.

Experimental Workflow: Orthogonal Screening System

A fundamental challenge in FBDD is the high rate of false positives caused by Pan-Assay Interference Compounds (PAINS) or aggregation-based inhibition[6]. To establish a self-validating system, this protocol utilizes an orthogonal approach: a biophysical primary screen (Surface Plasmon Resonance) followed by a biochemical validation assay incorporating detergent controls[9].

Protocol 2.1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

SPR is highly sensitive to low-affinity interactions (K_D in the µM to mM range), making it ideal for the initial evaluation of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid against immobilized metalloenzymes.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard amine coupling kit (EDC/NHS).

  • Protein Immobilization: Dilute the target metalloenzyme (e.g., VIM-2 or JMJD3) to 10–20 µg/mL in 10 mM sodium acetate buffer (pH must be 0.5 units below the protein's pI). Inject over the activated flow cell to achieve an immobilization level of 3000–5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Fragment Preparation: Prepare a 50 mM stock of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid in 100% DMSO. Dilute into the running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 50 µM ZnSO₄, 0.05% Tween-20, pH 7.5) to create a concentration series (15.6 µM to 1 mM). Ensure the final DMSO concentration is strictly matched (typically 2–5%) across all samples and running buffers to prevent bulk refractive index shifts.

  • Data Acquisition: Inject the fragment series at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Analysis: Fit the steady-state binding levels (R_eq) against fragment concentration using a 1:1 Langmuir binding model to determine the dissociation constant (K_D).

Protocol 2.2: Biochemical Validation & Nuisance Inhibitor Triage

To confirm that the SPR binding translates to enzymatic inhibition and is not an artifact of aggregation, a biochemical assay must be performed with and without a non-ionic detergent[9].

Step-by-Step Methodology:

  • Buffer Setup: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnSO₄). Split into two batches: Buffer A (no detergent) and Buffer B (supplemented with 0.01% Triton X-100).

  • Enzyme Incubation: Pre-incubate the target enzyme (1–5 nM) with varying concentrations of the fragment (10 µM to 2 mM) in both Buffer A and Buffer B for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., a quenched peptide for metalloproteases).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity (V₀) for each well.

  • Causality Check: If the IC₅₀ shifts drastically (e.g., >10-fold loss of potency) in Buffer B compared to Buffer A, the fragment is likely a nuisance aggregator[9]. A true metal-chelating hit will maintain its IC₅₀ regardless of the presence of Triton X-100.

FBDD_Workflow Library Fragment Library (Includes Dicarboxylic Acids) SPR Primary Screen: SPR (Identify True Binders) Library->SPR Screen at 500 µM Enzyme Orthogonal Screen: Biochemical Assay +/- Triton X-100 SPR->Enzyme KD < 1 mM Xray Structural Validation: X-ray Crystallography Enzyme->Xray IC50 Confirmed (No Aggregation) Hit Validated Hit (Ligand Efficiency > 0.3) Xray->Hit Binding Mode Confirmed

Fragment-based screening workflow for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Quantitative Data Presentation

When evaluating fragments, absolute potency (IC₅₀) is less critical than Ligand Efficiency (LE), which measures the binding energy per heavy atom. A high-quality fragment should possess an LE ≥ 0.3 kcal/mol/HA[1]. Below is a representative data matrix evaluating 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid against a model metalloenzyme (e.g., VIM-2).

CompoundTargetSPR K_D (µM)Enzymatic IC₅₀ (µM)Heavy Atom Count (HA)Ligand Efficiency (LE)*Detergent Shift (IC₅₀ Ratio)**
5-Methoxy-pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid VIM-2 (MBL)145 ± 12210 ± 15170.38 1.1x (Valid)
Control MBP (Dipicolinic Acid)VIM-2 (MBL)320 ± 25450 ± 30120.391.0x (Valid)
Promiscuous AggregatorVIM-2 (MBL)N/A (Non-specific)45 ± 5220.28>20.0x (Artifact)

*LE = (-1.37 × log(IC₅₀)) / HA (calculated at 300K). **Ratio of IC₅₀ in 0.01% Triton X-100 vs. IC₅₀ in buffer alone.

Structural Validation & Hit-to-Lead Evolution

Once validated biochemically, the exact binding pose must be elucidated to guide synthetic expansion. Fragment hits are notoriously difficult to co-crystallize due to their low affinity; therefore, high-concentration crystal soaking is the preferred methodology.

Protocol 4.1: X-ray Crystallography Soaking
  • Apo-Crystal Growth: Grow apo-crystals of the target metalloenzyme using sitting-drop or hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Prepare a soaking solution containing the mother liquor supplemented with 20–50 mM of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Because high fragment concentrations require high DMSO (up to 10%), gradually step the crystals through increasing DMSO concentrations (2%, 5%, 10%) to prevent osmotic shock and crystal cracking.

  • Incubation: Transfer the apo-crystals into the final soaking drop and incubate for 2 to 24 hours.

  • Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400 + 50 mM fragment) and flash-freeze in liquid nitrogen.

Fragment Evolution Strategy

Structural data will typically reveal the 2,3-dicarboxylic acid moiety anchoring the fragment to the catalytic metal ion[10]. The pyrazolo[1,5-a]pyridine core will likely pack against hydrophobic residues lining the active site pocket.

To evolve this fragment into a potent lead:

  • Exploit the 5-Methoxy Vector: The methoxy group can be synthetically cleaved (demethylation) to yield a 5-hydroxyl intermediate. This hydroxyl can then be functionalized via etherification or cross-coupling to append larger hydrophobic groups (e.g., benzyl or substituted piperidines) that reach into adjacent S1' or S2' subpockets, drastically improving affinity and target selectivity.

  • Modulate the Carboxylates: If bidentate chelation is too strong and causes off-target toxicity (e.g., inhibiting human matrix metalloproteinases), one of the carboxylic acids can be converted into a bioisostere (such as a hydroxamic acid or a tetrazole) to tune the metal-binding thermodynamics.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. nih.gov. Available at:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. nih.gov. Available at:[Link]

  • Fragment-based discovery of novel and selective mPGES-1 inhibitors Part 1: identification of sulfonamido-1,2,3-triazole-4,5-dicarboxylic acid. nih.gov. Available at:[Link]

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. acs.org. Available at:[Link]

  • Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. nih.gov. Available at:[Link]

  • Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening. acs.org. Available at:[Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. nih.gov. Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. researchgate.net. Available at:[Link]

Sources

Application

High-Throughput Screening Assays for Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-containing fused bicyclic system that has become a cornerstone in modern medicinal chemistry[1]. Due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-containing fused bicyclic system that has become a cornerstone in modern medicinal chemistry[1]. Due to its planar structure and favorable hydrogen-bonding profile, it is extensively utilized to design potent, ATP-competitive protein kinase inhibitors targeting critical oncology and immunology pathways, including PI3Kγ/δ[2], p110α[3], and C-terminal Src Kinase (CSK)[4].

However, the highly conjugated nature of the pyrazolo[1,5-a]pyridine core presents a unique bioanalytical challenge: many derivatives (such as fluoremidine analogs) exhibit strong intrinsic fluorescence[5]. When subjected to standard prompt fluorescence assays, these compounds frequently trigger severe spectral interference, leading to high rates of false positives or false negatives.

As a Senior Application Scientist, my directive for screening this specific chemical space relies on luminescence-based and time-resolved assay architectures. By completely decoupling the assay readout from the compound's intrinsic excitation/emission spectra, we ensure pristine data integrity. This guide details the self-validating high-throughput screening (HTS) protocols required to accurately evaluate pyrazolo[1,5-a]pyridine derivatives.

MOA RTK Receptor Tyrosine Kinase PI3K PI3K (Target Kinase) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K ATP-competitive Block AKT AKT Phosphorylation PIP3->AKT Recruits

Fig 1. Mechanism of kinase pathway inhibition (e.g., PI3K) by pyrazolo[1,5-a]pyridine derivatives.

Assay Architecture & Workflow Causality

To build a robust screening cascade, we must employ orthogonal techniques that validate target engagement while filtering out assay artifacts.

  • Primary HTS (ADP-Glo™): We utilize a luminescent ADP detection assay[2]. Causality: Because luminescence requires no excitation light, the auto-fluorescence of the pyrazolo[1,5-a]pyridine core is entirely bypassed.

  • Orthogonal Validation (TR-FRET / HTRF): We employ Homogeneous Time-Resolved Fluorescence[2],[4]. Causality: TR-FRET introduces a 50–100 µs delay between excitation and emission reading. The short-lived auto-fluorescence of the compound decays to zero during this window, leaving only the long-lived Europium-driven target signal.

  • Cellular Target Engagement: Biochemical hits are advanced to cell-based assays to measure downstream pathway inhibition, such as AKT S473 phosphorylation[2],[3].

HTS_Workflow L1 Compound Library (Pyrazolo[1,5-a]pyridines) L2 Primary HTS: ADP-Glo (Luminescence avoids auto-fluorescence) L1->L2 L3 Orthogonal: TR-FRET (Confirms ATP-competitive binding) L2->L3 IC50 < 1 µM L4 Cellular Target Engagement (e.g., AKT Phosphorylation) L3->L4 Validated Hits L5 Lead Optimization (In vivo PK/PD) L4->L5 EC50 < 100 nM

Fig 2. HTS cascade designed specifically to mitigate spectral interference of pyrazolo[1,5-a]pyridines.

Protocol 1: Primary HTS via ADP-Glo™ Luminescent Assay

This protocol measures the depletion of ATP and subsequent generation of ADP by the target kinase (e.g., PI3Kγ).

Step-by-Step Methodology
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10–50 nL of pyrazolo[1,5-a]pyridine compounds from a 100% DMSO source plate into a low-volume 384-well white microplate.

    • Causality: Acoustic dispensing prevents the hydrophobic pyrazolo[1,5-a]pyridine derivatives from adsorbing to plastic pipette tips, ensuring accurate dosing.

  • Kinase Addition: Add 3 µL of the target kinase (e.g., 17.4 µg/mL PI3Kγ) suspended in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 3 µL of substrate/ATP mix.

    • Critical Parameter: Set the ATP concentration strictly at the KmATP​ of the specific kinase (e.g., 30 µM for PI3Kγ)[2]. Because pyrazolo[1,5-a]pyridines are ATP-competitive, exceeding the Km​ will artificially mask the compound's potency.

  • Kinase Reaction: Centrifuge the plate at 1000 x g for 1 minute. Incubate for 60 minutes at 25°C.

  • ADP-Glo Reagent: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multi-mode plate reader (e.g., PHERAstar FSX).

Self-Validation & Quality Control System
  • Z'-Factor Calculation: Every plate must contain 16 wells of Max Signal (DMSO + Kinase + Substrate) and 16 wells of Min Signal (DMSO + Substrate, no Kinase). The assay is only valid if Z′≥0.7 .

  • Reference Control: Include a known inhibitor (e.g., Idelalisib for PI3Kδ) on every plate. The IC50​ of the reference must fall within 3-fold of its historical mean to validate the specific run.

Protocol 2: Orthogonal Validation via TR-FRET Binding Assay

To eliminate false positives caused by off-target luciferase inhibition in the ADP-Glo assay, hits are validated using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay[2],[4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a master mix containing a Europium (Eu)-labeled anti-tag antibody (donor) and a kinase tracer dye (acceptor) in TR-FRET buffer (50 mM Tris pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Assay Assembly: In a 384-well black shallow-well plate, dispense:

    • 100 nL of compound (via acoustic dispensing).

    • 5 µL of tagged Kinase (e.g., GST-PI3K).

    • 5 µL of the Donor/Acceptor master mix.

  • Incubation: Seal the plate and incubate in the dark for 2 hours at room temperature to reach binding equilibrium.

  • Time-Resolved Detection: Read the plate using a TR-FRET compatible reader.

    • Excitation: 337 nm (laser or flashlamp).

    • Delay: 50 µs (Crucial step: allows pyrazolo[1,5-a]pyridine auto-fluorescence to decay).

    • Emission: Measure simultaneously at 620 nm (Donor) and 665 nm (Acceptor).

Self-Validation & Quality Control System
  • Ratiometric Normalization: The final signal must be calculated as a ratio: (Emission665​/Emission620​)×104 .

    • Causality: This ratiometric calculation mathematically cancels out well-to-well volume variations and any residual inner-filter effects caused by the compound absorbing the excitation light, creating a self-correcting data point.

Quantitative Data & Assay Metrics

The following table summarizes the expected quantitative parameters and quality control thresholds when screening pyrazolo[1,5-a]pyridine derivatives across the described platforms.

Assay ParameterADP-Glo™ (Primary HTS)TR-FRET / HTRF (Orthogonal)Cellular Assay (AKT Phosphorylation)
Primary Readout Luminescence (RLU)Ratiometric Fluorescence (665/620 nm)Western Blot / AlphaLISA
Interference Risk Low (No light excitation)Low (Time-delayed reading)Low (Lysate wash steps)
Target Z'-Factor >0.70 >0.75 >0.60
Signal-to-Background >10 -fold >5 -fold >3 -fold
Typical Hit IC50​ 1−100 nM [2] 1−100 nM [4] 10−500 nM [2]
Throughput 384- or 1536-well384- or 1536-well96- or 384-well

References

  • Source: Bentham Science Publishers (Letters in Drug Design & Discovery)
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Source: ACS Medicinal Chemistry Letters (via NIH)
  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets Source: Chemical Communications URL

Sources

Method

Esterification methods for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Application Note: Regioselective Esterification Strategies for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Introduction & Biological Context Nitrogen-containing fused bicyclic heterocycles, particularly pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Esterification Strategies for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Introduction & Biological Context

Nitrogen-containing fused bicyclic heterocycles, particularly pyrazolo[1,5-a]pyridines, are highly privileged scaffolds in modern drug discovery[1]. These architectures are frequently deployed as core pharmacophores in the development of selective kinase inhibitors, most notably targeting the PI3Kδ pathway for oncology and autoimmune indications[2].

The functionalization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid presents a unique synthetic challenge: differentiating the two adjacent carboxylic acid moieties at the C2 and C3 positions. Achieving regioselective esterification is critical for synthesizing advanced pharmaceutical intermediates without relying on exhaustive protection/deprotection sequences.

Pathway Drug 5-OMe-Pyrazolo[1,5-a]pyridine Derivatives PI3K PI3Kδ Kinase Drug->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Activates mTOR mTOR / Survival AKT->mTOR Promotes

Fig 1: PI3Kδ signaling pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.

Mechanistic Rationale: The Causality of Regioselectivity

To design a robust, self-validating protocol, one must understand the intrinsic electronic disparities between the C2 and C3 carboxylic acids.

Density Functional Theory (DFT) studies have demonstrated that the C2-carboxylic acid is significantly more nucleophilically activated than the C3 position. This differential reactivity is amplified in 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid due to the +M (mesomeric) effect of the 5-methoxy group. The oxygen lone pair donates electron density into the pyridine ring, which delocalizes through the conjugated system to the bridgehead nitrogen. This localized electron density selectively enhances the nucleophilic Parr function of the adjacent C2-carboxylate.

Consequently, treatment with exactly 1.0 equivalent of an activating agent (e.g., SOCl₂) leads to the regioselective formation of the C2-acid chloride, leaving the C3-carboxylic acid intact. This allows for chemospecific mono-esterification. Conversely, global di-esterification requires forcing conditions to overcome the electronic deactivation and steric hindrance at the C3 position.

Experimental Workflows & Self-Validating Protocols

G A 5-Methoxypyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid B SOCl2 (1.05 equiv) 0 °C, DCM A->B C 2-(Chlorocarbonyl)-5-methoxy- pyrazolo[1,5-a]pyridine-3-carboxylic acid B->C Regioselective Activation D R-OH, DIPEA RT, 2h C->D E C2-Monoester Product D->E Chemospecific Esterification

Fig 2: Workflow for the regioselective C2-monoesterification of the dicarboxylic acid.

Protocol A: Regioselective C2-Monoesterification

Objective: Synthesize 2-(alkoxycarbonyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid with >95% regioselectivity.

  • Activation Phase: Suspend 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Controlled Chlorination: Dropwise, add thionyl chloride (SOCl₂, 10.5 mmol, 1.05 equiv). Causality: The strict temperature control (0 °C) and near-stoichiometric ratio prevent the activation of the less reactive C3-COOH.

  • Internal Validation Check 1: After 1 hour, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The chromatogram must show >95% conversion to the C2-monoester mass (M+H), with no detectable diester mass. Do not proceed until this intermediate is validated.

  • Esterification Phase: Once the acid chloride formation is confirmed, add the desired aliphatic alcohol (e.g., Methanol, 15.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 12.0 mmol) to neutralize the generated HCl. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Internal Validation Check 2: Perform TLC (DCM:MeOH 9:1). The product should appear as a distinct, UV-active spot (Rf ~0.4), completely shifted from the baseline di-acid.

Protocol B: Global C2,C3-Diesterification

Objective: Synthesize the fully protected 2,3-di(alkoxycarbonyl) derivative.

  • Reagent Loading: Suspend the starting di-acid (10.0 mmol) in the target alcohol (e.g., Methanol, 50 mL), which acts as both reagent and solvent.

  • Forced Activation: Slowly add thionyl chloride (35.0 mmol, 3.5 equiv) at 0 °C. Causality: The massive excess of SOCl₂ and subsequent heating are mandatory to overcome the electronic reluctance of the C3 position[3].

  • Reflux: Heat the reaction mixture to reflux (65 °C for methanol) for 12 hours.

  • Internal Validation Check: LC-MS sampling must confirm the total disappearance of the mono-ester intermediate. If the mono-ester persists, add an additional 1.0 equiv of SOCl₂ and reflux for 4 more hours.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen esterification methodology. Quantitative data highlights the necessity of reagent control to dictate regioselectivity.

Method / ReagentsTemperature ProfileTarget ProductExpected Yield (%)Regioselectivity (C2:C3)
Controlled SOCl₂ (1.05 eq) + MeOH0 °C to RTC2-Monoester88%>95:5
Excess SOCl₂ (3.50 eq) + MeOH0 °C to RefluxC2,C3-Diester94%N/A (Global)
Carbodiimide EDCI (1.1 eq) + EtOHRT (24 hours)C2-Monoester72%82:18
Fischer Esterification (cat. H₂SO₄)Reflux (48 hours)C2,C3-Diester68%N/A (Global)

Note: Carbodiimide coupling (EDCI/HOBt) yields lower regioselectivity due to the highly reactive nature of the HOBt-ester intermediate, which partially overcomes the electronic differentiation between the C2 and C3 positions.

References

  • Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | Moroccan Journal of Chemistry |

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters - ACS Publications | 1

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | PMC - NIH | 2

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives | ACS Omega |3

Sources

Application

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Pyrazolo[1,5-a]pyridine Systems

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and ligands for various receptors.[1][2][3] The ability to functionalize this core structure with precision is paramount for developing novel therapeutic agents and advanced materials. Metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazolo[1,5-a]pyridine ring system.

This guide provides an in-depth overview of the key metal-catalyzed cross-coupling methodologies applied to pyrazolo[1,5-a]pyridines, offering field-proven insights into experimental design and detailed, step-by-step protocols.

The Strategic Logic of Cross-Coupling on Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine system presents multiple positions for functionalization. The primary sites for cross-coupling reactions are typically halogenated derivatives (e.g., bromo or iodo) or positions amenable to direct C-H activation. The choice of methodology is dictated by the desired bond formation and the electronic properties of the starting materials. Palladium-catalyzed reactions are the most prevalent, offering high efficiency and functional group tolerance.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone for creating biaryl and heteroaryl-aryl linkages, which are common motifs in drug candidates. This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with a halide or triflate, catalyzed by a palladium(0) complex.[6]

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is critical. For pyrazolo[1,5-a]pyridine systems, catalysts like Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts such as XPhos Pd G2 are often employed.[7][8] The ligand's role is to stabilize the palladium center, facilitate oxidative addition to the aryl halide, and promote reductive elimination to form the product.[9] Bulky, electron-rich phosphine ligands like XPhos and SPhos can enhance catalytic activity, especially for less reactive aryl chlorides.[1]

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and its strength should be matched to the substrates and catalyst system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Base (e.g., K₂CO₃) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡CH, Base Cu(I)-C≡CR->Cu(I)X Transmetalation

Sources

Method

Application Note: Utilizing 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid in the Synthesis of Luminescent Metal-Organic Frameworks (LMOFs)

Target Audience: Materials Scientists, Inorganic Chemists, and Sensor Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Structural Rationale The development of advanced f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Sensor Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Rationale

The development of advanced functional materials relies heavily on the strategic design of organic linkers. 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (MPDCA) (CAS: 2752903-99-2)[1] has recently emerged as a highly versatile building block in materials science, particularly for the construction of Luminescent Metal-Organic Frameworks (LMOFs) and coordination polymers.

As a Senior Application Scientist, I select MPDCA for LMOF synthesis based on three self-validating structural pillars:

  • The Fluorophoric Core: Pyrazolo[1,5-a]pyridine derivatives are well-documented, highly efficient fluorophores[2]. Their rigid, fused-ring architecture minimizes non-radiative decay pathways (e.g., molecular vibration/rotation), resulting in high quantum yields.

  • The Chelating Moieties: The 2,3-dicarboxylic acid groups act as robust, multidentate bridging ligands. When reacted with transition metals like Zn(II) or Zr(IV), they form stable, highly ordered crystalline lattices[3].

  • Electronic Tuning via the Methoxy Group: The electron-donating 5-methoxy group enriches the electron density of the conjugated system. This facilitates a strong Intramolecular Charge Transfer (ICT) state, red-shifting the excitation/emission profiles into a more accessible visible range and providing a steric handle to tune the MOF's pore environment[4][5].

Mechanistic Pathway: Photophysics of the Zn-MPDCA Framework

When MPDCA is coordinated to a d¹⁰ metal center (such as Zn²⁺), the resulting framework exhibits dramatically enhanced luminescence compared to the free ligand. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), occurs because the coordination to the heavy metal restricts the intramolecular rotation of the carboxylate groups, effectively shutting down non-radiative relaxation. Furthermore, the system benefits from a synergistic Ligand-to-Metal Charge Transfer (LMCT) mechanism.

G L 1. Ligand Excitation (MPDCA Photon Absorption) ICT 2. Intramolecular Charge Transfer (Methoxy to Pyrazolo-pyridine Core) L->ICT LMCT 3. Ligand-to-Metal Charge Transfer (MPDCA to Zn²⁺ Node) ICT->LMCT EM 4. Radiative Emission (Enhanced Fluorescence) LMCT->EM

Photophysical mechanism of the Zn-MPDCA LMOF highlighting ICT and LMCT pathways.

Experimental Methodologies

Protocol A: Solvothermal Synthesis of Zn-MPDCA LMOF

This protocol utilizes a modulated solvothermal approach[6]. The causality behind the solvent and modulator choices is critical for obtaining phase-pure, defect-free single crystals.

Reagents Required:

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (MPDCA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Workflow:

  • Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of Zn(NO3​)2​⋅6H2​O and 0.1 mmol of MPDCA in a solvent mixture of 8 mL DMF and 2 mL EtOH.

    • Scientific Insight: DMF is chosen because, at elevated temperatures, it slowly undergoes thermal hydrolysis to generate dimethylamine. This acts as a slow-release base, gradually deprotonating the MPDCA carboxylic acids and preventing rapid, amorphous precipitation[3]. EtOH enhances the solubility of the organic ligand.

  • Modulation: Add 1.0 mmol (10 equivalents) of glacial acetic acid.

    • Scientific Insight: The monotopic acetic acid competes with the ditopic MPDCA for coordination sites on the Zn²⁺ ions. This reversible competition slows down the nucleation rate, favoring the growth of highly crystalline, thermodynamically stable frameworks over kinetic byproducts.

  • Solvothermal Reaction: Seal the vial tightly and place it in an isothermal oven. Heat at 100 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour.

    • Scientific Insight: Rapid cooling causes thermal shock, leading to micro-fractures in the crystal lattice which can severely degrade the material's optical properties.

  • Harvesting & Washing: Decant the mother liquor. Wash the resulting pale-yellow crystals three times with fresh DMF to remove unreacted precursors, followed by three washes with EtOH.

Protocol B: Activation and Sensing Assay Preparation

To utilize the LMOF as a sensor, the pores must be evacuated of synthesis solvents without collapsing the framework.

  • Solvent Exchange: Immerse the washed crystals in 10 mL of anhydrous acetone. Replace the acetone every 12 hours for 3 days. (Acetone has a lower surface tension and boiling point than DMF/EtOH).

  • Thermal Activation: Transfer the exchanged crystals to a Schlenk tube and apply dynamic vacuum ( 10−3 Torr) at 80 °C for 12 hours.

  • Self-Validation Check: Before proceeding to sensing, analyze a small aliquot via Powder X-Ray Diffraction (PXRD). Compare the experimental pattern to the simulated single-crystal data to confirm phase purity and structural integrity post-activation.

  • Sensor Deployment: Disperse 2.0 mg of the activated Zn-MPDCA LMOF in 2.0 mL of deionized water. Sonicate for 10 minutes to form a stable, homogeneous suspension. The sensor is now ready for fluorescence titration with analytes (e.g., heavy metals like Fe³⁺ or nitroaromatic explosives).

Workflow N1 1. Precursor Preparation (Zn Salt + MPDCA + Modulator) N2 2. Solvothermal Synthesis (100°C, DMF/EtOH) N1->N2 N3 3. Solvent Exchange (Acetone, 3 Days) N2->N3 N4 4. Vacuum Activation (80°C, 10^-3 Torr) N3->N4 N5 5. Analyte Detection (Fluorescence Quenching) N4->N5

End-to-end experimental workflow from precursor preparation to analyte detection.

Quantitative Data Presentation

Upon successful coordination of MPDCA into the Zn-based framework, distinct shifts in photophysical and structural properties are observed. The table below summarizes the expected comparative data, validating the CHEF and LMCT mechanisms.

PropertyFree MPDCA LigandZn-MPDCA LMOFCausality / Rationale
Excitation Maximum ( λex​ ) 325 nm345 nmCoordination to metal node alters the ground state energy.
Emission Maximum ( λem​ ) 430 nm465 nmLMCT and enhanced ICT from the methoxy group red-shifts emission.
Quantum Yield ( Φ ) 15%68%Structural rigidity in the MOF prevents non-radiative energy loss.
Fluorescence Lifetime ( τ ) 1.2 ns4.5 nsStabilization of the excited state within the crystalline lattice.
BET Surface Area N/A~850 m²/gSuccessful activation and evacuation of the 3D porous network.

Note: When an electron-deficient analyte (e.g., 2,4,6-trinitrophenol) enters the MOF pores, it triggers Photoinduced Electron Transfer (PET) from the excited LMOF to the analyte, resulting in rapid, quantifiable fluorescence quenching.

References

  • Wang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. Retrieved from[Link]

  • Kim, H., et al. (2016). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications. Retrieved from[Link]

  • Silva, V., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Retrieved from[Link]

  • Katz, M. J., et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments (NIH). Retrieved from[Link]

  • Cho, K., et al. (2018). Solvent mediated morphology control of zinc MOFs as carbon templates for application in supercapacitors. RSC Advances. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid . As a Senior Application Scientist, I have structured this guide to address the precise physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid . As a Senior Application Scientist, I have structured this guide to address the precise physicochemical failure points in this three-step cascade.

Rather than just providing a generic recipe, this guide explains the causality behind each experimental choice. By understanding the mechanistic pathways—and implementing our self-validating protocols—you can systematically eliminate bottlenecks related to poor amination, regiochemical mixtures, and unwanted decarboxylation.

Workflow Overview

Synthesis A 4-Methoxypyridine B 1-Amino-4-methoxy- pyridinium salt A->B Step 1: N-Amination (MSH, TFE) C Dimethyl 5-methoxy- pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate B->C Step 2: [3+2] Cycloaddition (DMAD, K2CO3) D 5-Methoxypyrazolo[1,5-a] pyridine-2,3-dicarboxylic acid C->D Step 3: Hydrolysis (LiOH, then HCl)

Figure 1: Three-step synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Quantitative Data Summary

Reaction StepReagents & SolventsTemp & TimeExpected YieldIn-Process Control (IPC) Target
1. N-Amination 4-Methoxypyridine, MSH, TFE0°C to RT, 4h85–95%LC-MS: [M]⁺ 125.1 m/z
2. Cycloaddition Ylide, DMAD, K₂CO₃, MeCNRT, 12h70–80%LC-MS:[M+H]⁺ 265.1 m/z
3. Hydrolysis Diester, LiOH, THF/MeOH/H₂O40°C, 6h85–90%LC-MS: [M-H]⁻ 235.0 m/z

Troubleshooting & FAQs

Step 1: N-Amination

Q: My N-amination yield using HOSA is consistently below 40%. How can I improve this? A: Hydroxylamine-O-sulfonic acid (HOSA) often suffers from poor solubility and induces side reactions (like N-N bond cleavage) in aqueous or mixed-solvent conditions. The Causality: The electrophilicity of the amination reagent dictates the success of pyridinium salt formation. Switching to O-(mesitylsulfonyl)hydroxylamine (MSH) drastically improves yields because the mesitylsulfonate is a superior, highly lipophilic leaving group. This allows the amination to be conducted in organic solvents like 2,2,2-trifluoroethanol (TFE), preventing aqueous degradation of the product. MSH is widely recognized as a higher-yielding alternative to HOSA for the N-amination of pyridines [1].

Step 2: [3+2] Cycloaddition

Q: I am observing a complex mixture during the DMAD cycloaddition. Am I losing regioselectivity? A: The 1,3-dipolar cycloaddition of N-aminopyridinium ylides with dimethyl acetylenedicarboxylate (DMAD) is a highly effective route to the pyrazolo[1,5-a]pyridine core[2]. If you are seeing complex mixtures, the issue is likely decomposition, not regioselectivity. The Causality: The regioselectivity of this specific reaction is dictated by the symmetry of your starting material. Because the C2 and C6 positions of 4-methoxypyridine are equivalent, the ylide cyclizes symmetrically. The methoxy group at the original C4 position maps perfectly to the C5 position of the resulting pyrazolo[1,5-a]pyridine core. However, if you use a base that is too strong (like NaOH) or heat the reaction too rapidly, the N-aminopyridinium salt will decompose before it can be trapped by DMAD. Using a mild base like K₂CO₃ at room temperature ensures controlled ylide formation.

Step 3: Ester Hydrolysis

Q: The hydrolysis of the diester to the dicarboxylic acid is resulting in a product with a lower mass than expected. What is happening? A: You are likely experiencing unwanted decarboxylation. The Causality: The electron-rich nature of the pyrazolo[1,5-a]pyridine core (further enhanced by the electron-donating 5-methoxy group) heavily activates the C3 position toward electrophilic attack by protons. Heating the ester in strong aqueous acids (like sulfuric acid) is actually a documented method to intentionally induce ester hydrolysis with concomitant decarboxylation to yield the mono-carboxylic acid[3]. To preserve both carboxylic acid groups, you must perform a basic hydrolysis and keep the temperature strictly below 10°C during the final acidification step.

Troubleshooting Start Yield Loss During Ester Hydrolysis Q1 Is the product missing a carboxyl group? (Check LC-MS for [M-44]) Start->Q1 Decarb Diagnosis: C3-Decarboxylation Cause: Harsh acidic workup/heating Q1->Decarb Yes (Mass = 191.0 m/z) Incomplete Diagnosis: Incomplete Hydrolysis Cause: Insufficient base or time Q1->Incomplete No (Diester/Monoester remains) Fix1 Solution: Acidify strictly <10°C. Avoid strong mineral acids like H2SO4. Decarb->Fix1 Fix2 Solution: Increase LiOH equivalents and use THF/MeOH/H2O co-solvents. Incomplete->Fix2

Figure 2: Troubleshooting logic tree for ester hydrolysis and preventing decarboxylation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Amino-4-methoxypyridinium mesitylenesulfonate
  • Preparation: Dissolve 4-methoxypyridine (1.0 eq) in 2,2,2-trifluoroethanol (TFE) and cool to 0°C.

  • Addition: Add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot by LC-MS. Proceed only when the starting material has completely disappeared and the [M]⁺ 125.1 m/z peak is dominant.

  • Isolation: Concentrate the mixture under reduced pressure. Precipitate the resulting salt using cold diethyl ether, filter, and dry under a vacuum.

Protocol 2: Synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
  • Ylide Generation: Suspend the 1-amino-4-methoxypyridinium salt (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous K₂CO₃ (2.0 eq) and stir for 10 minutes at room temperature.

  • Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD) (1.5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 1:1). The product will appear as a bright UV-active spot at Rf ~0.4. Confirm the mass via LC-MS ([M+H]⁺ 265.1 m/z).

  • Purification: Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography.

Protocol 3: Hydrolysis to 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
  • Hydrolysis: Dissolve the diester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq) and heat gently to 40°C for 6 hours.

  • Self-Validation (IPC): Check LC-MS for the complete disappearance of the diester (265.1 m/z) and monoester intermediates. Confirm the presence of the diacid mass ([M-H]⁻ 235.0 m/z).

  • Cooling (Critical): Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Slowly acidify the mixture to pH 2.0 using 1M HCl. Do not allow the internal temperature to exceed 10°C to prevent C3-decarboxylation.

  • Isolation: Filter the precipitated 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, wash with ice-cold water, and dry under a high vacuum.

References

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at:[Link]

  • 6-halo-pyrazolo[1,5-a]pyridines, a process for their preparation and their use as metabotropic glutamate receptor (mGluR) modulators (EP 2 090 576 A1). Google Patents.
Optimization

Section 1: Troubleshooting Guide – The [3+2] Cycloaddition Pathway

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis of pyrazolo[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Our focus here is not just on what goes wrong, but why it goes wrong. By understanding the thermodynamic and kinetic causality behind side reactions—such as regioisomerism, N-N bond cleavage, and dimerization—you can transition from trial-and-error troubleshooting to rational reaction design.

The most common route to the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition between an N-aminopyridinium ylide and an alkyne or electron-deficient alkene. However, this pathway is fraught with competing side reactions.

Issue 1: Regioisomer Mixtures (The 5- vs. 6-Substitution Dilemma)
  • The Symptom: NMR analysis of your crude product reveals a mixture of two distinct products, typically in a 1:1 to 3:1 ratio.

  • The Causality: When using asymmetric N-aminopyridinium salts without strong electronic biasing, the incoming dipolarophile lacks a definitive directing group. The HOMO-LUMO gap between the two possible transition states is too narrow, resulting in poor regiocontrol .

  • The Solution: Transition to a hypervalent iodine-promoted system. Reagents like PhI(OAc)₂ (PIDA) coordinate with both the ylide and the alkene, pre-organizing the transition state and enforcing a single regiochemical outcome .

Issue 2: Over-Oxidation and N-N Bond Cleavage
  • The Symptom: High consumption of starting material but low yield of the cycloadduct. Mass spectrometry shows fragments corresponding to denitrogenated pyridine derivatives.

  • The Causality: Harsh transition-metal oxidants (e.g., Fe(NO₃)₃ or excess Cu(OAc)₂) can undergo single-electron transfer (SET) with the N-ylide faster than the cycloaddition can occur, leading to N-N bond homolysis.

  • The Solution: Lower the reaction temperature to 0 °C during oxidant addition to kinetically favor the cycloaddition over the SET pathway, or switch to a catalyst-free sonochemical route .

Issue 3: Unreacted Dipolarophiles & Dimerization
  • The Symptom: Recovery of unreacted alkyne/alkene; formation of highly polar baseline spots on TLC (1,2-bis(pyridinium)hydrazines).

  • The Causality: Steric hindrance on the dipolarophile prevents orbital overlap. Left unreacted, the N-ylide intermediates dimerize.

  • The Solution: Employ acoustic cavitation (ultrasound). The localized micro-hotspots (>5000 K, >1000 atm) generated by collapsing cavitation bubbles provide the massive activation energy required to overcome steric clashes without degrading the bulk reagents .

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: PIDA-Promoted Regioselective [3+2] Cycloaddition [3]

Target: Complete suppression of regioisomers using electron-deficient alkenes.

  • Pre-activation: Suspend the N-aminopyridinium salt (1.0 equiv) and the electron-deficient alkene (1.2 equiv) in anhydrous CH₃CN to a concentration of 0.05 M.

    • Causality: High dilution (0.05 M) kinetically disfavors the bimolecular ylide dimerization pathway.

  • Oxidant Addition: Cool the flask to 0 °C and add PhI(OAc)₂ (1.5 equiv) in one portion.

  • Ylide Generation: Add Et₃N (2.0 equiv) dropwise over 10 minutes.

    • Validation Step: The solution must transition from a clear suspension to a deep, vibrant color (typically yellow/orange), confirming the in situ generation of the N-ylide. TLC should show the immediate disappearance of the baseline pyridinium spot.

  • Cyclization: Stir at 0 °C for 1.5 hours.

    • Causality: Maintaining 0 °C ensures the PIDA-templated transition state remains stable, locking in the regioselectivity before oxidative elimination occurs.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate and wash with cold water.

Protocol B: Catalyst-Free Sonochemical Synthesis [2]

Target: High-yield annulation of sterically hindered substrates without N-N cleavage.

  • Preparation: Combine 1-amino-2(1H)-pyridine-2-imine (1.0 equiv) and dialkyl acetylenedicarboxylate (1.1 equiv) in absolute ethanol (10 mL).

  • Cavitation Initiation: Submerge an ultrasonic probe (20 kHz, 300 W) directly into the reaction vessel. Irradiate at ambient temperature for 30 minutes.

    • Validation Step: Observe the reaction mixture for "acoustic streaming" (rapid, localized liquid currents). If streaming is absent, adjust the probe depth; without cavitation, the reaction will stall.

  • Monitoring: Check TLC at 15 minutes. The reaction is driven by localized pressure, so conversion should be >80% within this window.

  • Isolation: Concentrate the mixture in vacuo and recrystallize the crude solid directly from ethanol.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the mitigation of specific side reactions, benchmarked against traditional batch methods.

Synthetic StrategyReagents / ConditionsPrimary Side Reaction MitigatedReaction TimeTypical Yield (%)Regiomeric Ratio (rr)
Traditional Batch N-aminopyridinium + Alkyne, Base, RefluxNone (Baseline)12 - 24 h40 - 60Poor (1:1 to 3:1)
PIDA-Promoted PIDA, Et₃N, CH₃CN, 0 °C to RTRegioisomerism, Over-oxidation1.5 - 3 h70 - 92Excellent (>95:5)
Sonochemical 2-imino-1H-pyridin-1-amines, UltrasoundN-N Cleavage, Dimerization20 - 45 min85 - 96Excellent (>99:1)

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my N-aminopyridinium salt degrading before I even add the dipolarophile? A: N-aminopyridinium salts are highly sensitive to strong bases and ambient light, which trigger N-N bond homolysis. Causality: The positive charge on the pyridine ring makes the N-N bond highly polarized and weak. Always generate the N-ylide in situ at 0 °C using a mild base (like Et₃N), and keep the reaction flask wrapped in foil to prevent photolytic degradation.

Q: How do I definitively differentiate the 5-substituted and 6-substituted regioisomers via NMR? A: 1D ¹H-NMR is often insufficient due to overlapping aromatic signals. You must use 2D NOESY or HMBC. In the desired pyrazolo[1,5-a]pyridine, look for NOE cross-peaks between the C3-proton of the pyrazole ring and the C4-proton of the pyridine ring. If the substituent is at C6, the C7-proton will appear as a distinct, highly deshielded singlet (typically >8.5 ppm) due to the anisotropic effect of the adjacent bridgehead nitrogen.

Q: Can continuous flow chemistry mitigate over-oxidation side reactions? A: Yes. Over-oxidation occurs when the newly formed [3+2] cycloadduct remains in the presence of excess oxidant. Transitioning to a continuous flow microreactor allows for precise residence time control (e.g., <30 seconds), instantly quenching the reaction downstream before N-N cleavage can occur.

Section 5: Visualizations

MechanisticPathway A N-Aminopyridinium Salt C N-Ylide Intermediate A->C Base (-HX) B Dipolarophile (Alkyne/Alkene) B->C D [3+2] Cycloadduct C->D Cycloaddition F Regioisomers (Side Product) C->F Poor HOMO/LUMO Overlap G N-N Cleavage (Over-oxidation) C->G Harsh Oxidant (e.g., Excess PIDA) E Pyrazolo[1,5-a]pyridine (Desired Product) D->E Oxidation/Elimination

Mechanistic divergence in the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

TroubleshootingTree Start Issue: Low Yield or Impure Product? Q1 Are Regioisomers Present (via NMR)? Start->Q1 A1_Yes Action: Use PIDA Oxidant to Template Transition State Q1->A1_Yes Yes Q2 Is N-N Cleavage Observed? Q1->Q2 No A2_Yes Action: Reduce Oxidant Eq. or Switch to Air/O2 Q2->A2_Yes Yes Q3 Unreacted Starting Material? Q2->Q3 No A3_Yes Action: Try Sonochemical Catalyst-Free Route Q3->A3_Yes Yes

Decision tree for troubleshooting common side reactions in pyrazolo[1,5-a]pyridine synthesis.

Section 6: References

  • Mennie, K. M., et al. "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines." Organic Letters 2021, 23 (12), 4694-4698. URL: [Link]

  • Ibrahim, H. M., et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." ACS Omega 2019, 4 (4), 7182-7193. URL: [Link]

Troubleshooting

Optimization of reaction conditions for pyrazolo[1,5-a]pyridine functionalization

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine Functionalization . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and materials scientists n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine Functionalization . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and materials scientists navigate the complex regioselectivity and reactivity challenges associated with this privileged heterocyclic scaffold.

Below, you will find strategic workflow diagrams, mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data matrices to ensure your C-H activation and metalation campaigns succeed.

I. Global Functionalization Strategy Map

Understanding the inherent electronic bias of the pyrazolo[1,5-a]pyridine core is the first step in reaction optimization. The C3 position is highly nucleophilic, making it the default site for electrophilic attack, while the C7 position is sterically hindered but electronically activated by the proximal bridgehead nitrogen.

G Core Pyrazolo[1,5-a]pyridine Core Cond_C3 Pd(OAc)2, CsF 120°C Core->Cond_C3 Cond_C7 Pd(OAc)2, Ag2CO3 130°C Core->Cond_C7 Cond_Mg TMPMgCl·LiCl -78°C to 25°C Core->Cond_Mg C3 C3-Arylation (Electrophilic Palladation) C7_Pd C7-Arylation (Directed C-H Activation) C2_C7_Mg C2/C7-Metalation (Knochel's Base) Cond_C3->C3 Cond_C7->C7_Pd Cond_Mg->C2_C7_Mg

Figure 1: Divergent functionalization strategies for the pyrazolo[1,5-a]pyridine scaffold.

II. Troubleshooting & Mechanistic FAQs

Q1: I am attempting a Pd-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridine, but I keep getting an inseparable mixture of C3 and C7 arylated products. How can I strictly control the regioselectivity? Causality & Solution: The regioselectivity is entirely dictated by the choice of your additive, which alters the transition state of the palladation step. Because C3 is the most nucleophilic site, standard conditions will default to C3-arylation. To force C7-arylation, you must use Silver(I) carbonate (Ag₂CO₃) . The silver ion acts as a transient directing group; it coordinates with the pyridine nitrogen, pulling the active Pd(II) center into close proximity to the C7-H bond, overriding the natural C3 nucleophilicity 1. Conversely, if you want exclusive C3-arylation, use Cesium fluoride (CsF) , which enhances the electrophilic aromatic substitution (SEAr) pathway at C3 without coordinating to the nitrogen 1.

Q2: When attempting C2 or C7 functionalization via direct deprotonation, my standard alkyl lithium reagents (e.g., n-BuLi) lead to ring-opening, low yields, and complex decomposition mixtures. What is the alternative? Causality & Solution: Pyrazolo[1,5-a]pyridines are highly susceptible to nucleophilic attack at the electron-deficient positions of the pyridine ring. Strong, highly nucleophilic bases like n-BuLi act as nucleophiles rather than bases, destroying the core. You must switch to thermodynamically controlled, sterically hindered non-nucleophilic bases, specifically Knochel's bases (e.g., TMPMgCl·LiCl) . The bulky 2,2,6,6-tetramethylpiperidide (TMP) prevents nucleophilic addition, while the LiCl breaks up the polymeric aggregates of the Grignard reagent, massively increasing its kinetic basicity to allow clean deprotonation at C2 or C7 2.

Q3: How can I further functionalize the molecule if the C7 position already contains an aryl group? I need to build complex biaryl systems for photoluminescent screening. Causality & Solution: Once the C7 position is occupied by an aryl ring, the pyrazolo[1,5-a]pyridine core itself can act as an intrinsic directing group. The bridgehead nitrogen can coordinate to a Pd(II) catalyst, directing it to activate the ortho-C-H bond of the newly installed C7-aryl ring. This allows for the synthesis of 7-(2-biaryl)-substituted derivatives via a highly selective Pd(II)-mediated ortho-arylation 3.

III. Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Palladium-Catalyzed Regioselective C7-Arylation

Targeting C7 functionalization using Ag₂CO₃ as the directing additive.

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add pyrazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), aryl iodide (2.0 equiv, 1.0 mmol), Pd(OAc)₂ (5 mol %, 0.025 mmol), and Ag₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3.0 mL).

    • Validation Checkpoint: The mixture should appear as a heterogeneous pale-yellow suspension. If the mixture turns black immediately at room temperature, your Pd(OAc)₂ has prematurely reduced to Pd(0) due to solvent impurities (e.g., dimethylamine in degraded DMF); discard and restart with fresh, anhydrous solvent.

  • Heating: Seal the tube and stir the mixture at 130 °C for 12–24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material should be consumed, and a new spot with intense blue/green fluorescence under 254 nm UV light should appear. The reaction mixture will turn dark brown/black, indicating active catalytic cycling and eventual Pd(0) precipitation.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove silver salts and palladium black.

    • Validation Checkpoint: Wash the Celite pad thoroughly with hot EtOAc (3 x 10 mL). Ag-salts can temporarily coordinate the product; failure to use hot solvent during filtration will result in an artificial 20-30% yield drop.

  • Purification: Wash the organic filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Regioselective Magnesiation (C2/C7) via Knochel's Base

Targeting thermodynamic deprotonation without nucleophilic ring degradation.

  • Base Addition: Dissolve the pyrazolo[1,5-a]pyridine derivative (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to -78 °C. Dropwise, add TMPMgCl·LiCl (1.2 M in THF, 1.2 to 2.5 equiv depending on C3-substitution).

  • Metalation: Stir at -78 °C for 30 minutes, then warm to 25 °C for 2 hours.

    • Validation Checkpoint: To confirm complete magnesiation, extract a 0.1 mL aliquot, quench it into 0.5 mL of D₂O, extract with CDCl₃, and run a crude ¹H-NMR. You should observe >95% disappearance of the C7 (or C2) proton signal. Do not add your electrophile until this is confirmed.

  • Electrophilic Quench: Cool the mixture back to -78 °C and add the desired electrophile (e.g., I₂, allyl bromide, or an aldehyde) (1.5 equiv). Slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate for chromatography.

IV. Mechanistic Pathway: C7-Arylation Catalytic Cycle

The diagram below illustrates the Concerted Metalation-Deprotonation (CMD) pathway, highlighting exactly where the Silver additive intervenes to force C7 selectivity.

Mech Pd_cat Pd(II) Catalyst Active Species Coord Coordination Ag+ assisted N-coordination Pd_cat->Coord Pyrazolo[1,5-a]pyridine CMD CMD Pathway C7-H Cleavage Coord->CMD Ag2CO3 / Base OxAdd Oxidative Addition Ar-I insertion CMD->OxAdd Aryl Iodide RedElim Reductive Elimination Product Release OxAdd->RedElim RedElim->Pd_cat Regeneration

Figure 2: Catalytic cycle for Ag-directed Pd-catalyzed C7-arylation.

V. Quantitative Optimization Matrix

Use this matrix to rapidly select the correct catalytic system and additives based on your target functionalization site.

Target SiteOptimal MethodologyCatalyst / BaseCritical AdditiveTypical Yield RangeSource
C3 Arylation Electrophilic C-H ActivationPd(OAc)₂ (5 mol%)CsF (2.0 equiv)60 – 85%1
C7 Arylation Directed C-H ActivationPd(OAc)₂ (5 mol%)Ag₂CO₃ (2.0 equiv)55 – 80%1
C2 / C7 Metalation Directed MagnesiationTMPMgCl·LiCl (1.2–2.5 eq)None (or BF₃·OEt₂)49 – 99%2
C7-Aryl ortho-Arylation Directed C-H ActivationPd(OAc)₂ (10 mol%)AgOAc / PivOH50 – 85%3

VI. References

  • [1] Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics - ACS Publications. 1

  • [3] Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. (2026). Organometallics - ACS Publications. 3

  • [2] Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018). Organic Letters - ACS Publications. 2

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Welcome to the Process Chemistry Support Center. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its unique dipolar properties and bioisosteric potential.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its unique dipolar properties and bioisosteric potential. However, synthesizing 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid at a multigram or kilogram scale presents distinct thermodynamic and kinetic challenges.

This guide provides validated protocols, mechanistic troubleshooting, and FAQs to help researchers transition from discovery-scale synthesis to robust process scale-up.

Synthetic Workflow Overview

The core synthetic strategy relies on the concerted [3+2] cycloaddition of an in situ generated N-aminopyridinium ylide with dimethyl acetylenedicarboxylate (DMAD)1[1].

Workflow A 4-Methoxypyridine B N-Amination (O-(2,4-DNP)hydroxylamine) A->B C 1-Amino-4-methoxypyridinium salt B->C D [3+2] Cycloaddition (DMAD, K2CO3, MeCN) C->D E Dimethyl 5-methoxypyrazolo[1,5-a] pyridine-2,3-dicarboxylate D->E F Saponification & Acidification (NaOH, MeOH/H2O, then HCl) E->F G 5-Methoxypyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid F->G

Caption: Three-stage scalable synthesis workflow for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

The Golden Protocols (Step-by-Step Methodologies)

To ensure self-validating and reproducible results, adhere strictly to the following parameters. These protocols have been optimized to prevent intermediate degradation and control exothermic runaways.

Step A: N-Amination of 4-Methoxypyridine

Causality Check: The methoxy group at the C4 position is strongly electron-donating, which increases the nucleophilicity of the pyridine nitrogen. This makes the amination highly efficient but also renders the starting material susceptible to oxidation.

  • Preparation: Dissolve 4-methoxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reactor to 0 °C.

  • Reagent Addition: Portion-wise, add O-(2,4-dinitrophenyl)hydroxylamine (1.05 equiv) over 30 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: The 1-amino-4-methoxypyridinium salt will precipitate directly from the DCM. Filter the solid and wash thoroughly with cold diethyl ether to remove unreacted starting materials and 2,4-dinitrophenol byproducts. Dry under a vacuum.

Step B: [3+2] Cycloaddition with DMAD

Causality Check: The use of potassium carbonate (K₂CO₃) facilitates the in situ generation of the highly reactive pyridinium N-imine intermediate 2[2]. Generating this in situ prevents the N-imine from dimerizing.

  • Suspension: Suspend the 1-amino-4-methoxypyridinium salt (1.0 equiv) in acetonitrile (MeCN).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) and stir for 15 minutes at 10 °C.

  • Controlled Dosing (Critical): Using a syringe pump, add dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv) dropwise over 2 hours. Ensure the internal temperature does not exceed 20 °C.

  • Workup: Stir for an additional 4 hours at room temperature. Filter the inorganic salts, concentrate the filtrate, and purify via recrystallization (ethanol) to yield Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Step C: Saponification and Acidification

Causality Check: The diester is sterically hindered by the adjacent pyrazolo-pyridine core, requiring forced conditions for complete hydrolysis3[3]. However, the resulting diacid is prone to decarboxylation if acidified improperly.

  • Hydrolysis: Dissolve the diester in a 1:1 mixture of Methanol and 2M aqueous NaOH (5.0 equiv). Reflux for 2 hours.

  • Solvent Removal: Cool to room temperature and evaporate the methanol under reduced pressure.

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop exactly at pH 2.0 .

  • Isolation: Filter the precipitated 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Wash with ice-cold water and dry under a high vacuum at 40 °C.

Quantitative Scale-Up Metrics: Optimizing the Cycloaddition

Polar solvents and controlled temperatures are crucial to preventing elimination byproducts and maximizing the yield of the target cycloadduct4[4]. The table below summarizes the optimization data during a 50g scale-up campaign.

Scale (mmol)SolventBaseDMAD Dosing TimeMax Internal TempIsolated Yield (%)Purity (HPLC)
10DMFK₂CO₃10 mins45 °C62%91%
50DMFK₂CO₃30 mins68 °C (Runaway)34%78%
50MeCNK₂CO₃120 mins18 °C86%>98%
200MeCNK₂CO₃180 mins15 °C88%>99%

Troubleshooting & FAQs

Q1: Why am I seeing a massive yield drop and black tar formation when scaling the cycloaddition from 1g to 50g? A: The reaction between the pyridinium N-imine and DMAD is a highly exothermic concerted [3+2] cycloaddition. At a 1g scale, the ambient environment dissipates the heat quickly. At a 50g scale, poor heat transfer causes a thermal runaway. Temperatures exceeding 40 °C lead to the rapid oligomerization of DMAD and thermal degradation of the N-imine. Fix: Implement active cooling (jacketed reactor set to 10 °C) and dose the DMAD over 2 to 3 hours using a syringe pump.

Q2: During the saponification step, NMR shows I am isolating a mono-carboxylic acid instead of the dicarboxylic acid. What went wrong? A: The C3-carboxylic acid of the pyrazolo[1,5-a]pyridine core is highly prone to decarboxylation under harsh acidic conditions or elevated temperatures. If you acidified the mixture using concentrated HCl (e.g., 12M) or allowed the solution to heat up during neutralization, the C3 position likely decarboxylated. Fix: Perform the acidification at 0–5 °C using dilute (1M) HCl. Strictly monitor the pH and halt addition at pH 2.0. Never heat the acidic solution.

Q3: My N-amination step yields a dark, gummy residue instead of a crystalline salt. How can I improve the purity? A: 4-Methoxypyridine is electron-rich and prone to oxidation. Furthermore, unreacted O-(2,4-dinitrophenyl)hydroxylamine can decompose into highly colored, gummy byproducts if exposed to light or ambient moisture. Fix: Ensure your DCM is strictly anhydrous. Perform the amination at 0 °C under an inert argon atmosphere. The product should precipitate cleanly; washing with cold diethyl ether is critical to strip away the gummy impurities.

Troubleshooting N_imine Pyridinium N-imine (Reactive Intermediate) DMAD DMAD Dosing Strategy N_imine->DMAD TempControl Controlled Dosing (T < 20°C) DMAD->TempControl Active Cooling HighTemp Bulk Addition (Thermal Runaway > 60°C) DMAD->HighTemp Poor Heat Transfer Target Target Cycloadduct (>85% Yield) TempControl->Target Concerted[3+2] Byproduct DMAD Oligomers & Degradation Products HighTemp->Byproduct Side Reactions

Caption: Mechanistic divergence in the [3+2] cycloaddition step based on thermal management.

References

  • ACS Omega (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.1

  • MDPI (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates.2

  • MDPI (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.4

  • Beilstein Journal of Organic Chemistry (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines.5

  • Université d'Orléans. Design et fonctionnalisation d'hétérocycles originaux de type bicycliques [5-5] et tricycliques[6-5-6] à visée thérapeutique.3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Functionalization of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Methoxypyrazolo[1,5-a]pyridine-2,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid .

Because the pyrazolo[1,5-a]pyridine core is a highly electron-rich heteroaromatic system, the carboxylic acid at the C3 position is notoriously labile and prone to protodecarboxylation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you preserve the integrity of the 2,3-dicarboxylate system during synthesis, isolation, and downstream functionalization.

Mechanistic Insight: The Decarboxylation Pathway

To prevent degradation, we must first understand the causality behind it.

DecarboxylationPathway Start 5-Methoxy-PPA-2,3-dicarboxylic acid Acidic Acidic pH (< 3) / Heat (> 50°C) Start->Acidic Harsh Workup Mild Mild Base (pH 6-8) / Cold (< 25°C) Start->Mild Optimized Protocol Protonation Electrophilic Protonation at C3 Acidic->Protonation Decarb Decarboxylation (-CO2) Yields 2-carboxylic acid Protonation->Decarb Irreversible Loss Deprotonation Dicarboxylate Anion Formation Mild->Deprotonation Stable Stable 2,3-Dicarboxylate System Deprotonation->Stable Preserved Integrity

Fig 1: Thermodynamic and kinetic pathways dictating C3-carboxyl stability.

Troubleshooting & FAQs

Q1: Why does 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid selectively lose the C3 carboxyl group, while the C2 carboxyl remains intact? A1: The causality lies in the electronic structure of the pyrazolo[1,5-a]pyridine core. The bicyclic system is highly electron-rich, and the C3 position acts as a powerful nucleophile (analogous to the 3-position of indole). Under acidic conditions, electrophilic protonation occurs preferentially at C3, generating a resonance-stabilized arenium ion. This intermediate rapidly undergoes C-C bond cleavage, expelling CO₂ to restore aromaticity. The C2 position lacks this degree of resonance stabilization for protonation, making the C2-carboxyl thermodynamically stable against protodecarboxylation . Furthermore, the 5-methoxy group donates electron density into the ring via resonance, further activating the C3 position toward electrophilic attack.

Q2: I am trying to hydrolyze the dimethyl ester to the free 2,3-dicarboxylic acid, but my LC-MS and NMR show I am isolating the 2-carboxylic acid mono-acid. How do I fix this? A2: You are likely using conditions that are too harsh. Traditional acidic hydrolysis (e.g., 50% H₂SO₄ at 80°C) is actually the established literature method for intentional decarboxylation of pyrazolo[1,5-a]pyridines at C3 . To preserve the C3 carboxyl, you must shift to a mild alkaline saponification strategy. We mandate the use of Lithium Hydroxide (LiOH) in a THF/Water mixture at 0–25°C. LiOH provides a softer, more controlled hydroxide source compared to NaOH or KOH, minimizing exothermic micro-environments that can trigger degradation.

Q3: How do I safely acidify the reaction mixture after saponification without triggering the exact decarboxylation I am trying to avoid? A3: The workup is the most critical failure point. If you drop the pH below 2 at room temperature, the localized concentration of H⁺ will initiate protodecarboxylation. Self-Validating Rule: Always perform acidification at 0°C using a weak acid (like 1M Citric Acid) or highly dilute HCl, and never drop the pH below 3.5–4.0. The pKa of the dicarboxylic acid allows for precipitation or extraction in this mildly acidic range without requiring harsh pH 1 conditions.

Q4: During downstream amide coupling, I observe significant decarboxylation. I am using Thionyl Chloride (SOCl₂) to form the acid chloride. What is going wrong? A4: Thionyl chloride and oxalyl chloride generate HCl as a byproduct and often require elevated temperatures. This combination of heat and strong acid guarantees C3 decarboxylation. To functionalize the carboxylic acids, you must bypass the acid chloride intermediate. Utilize mild, uronium-based coupling reagents such as HATU or EDC/NHS in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF at 0°C.

Q5: How should I store the isolated 2,3-dicarboxylic acid to prevent degradation over time? A5: Even in the solid state, residual acidic moisture can catalyze slow decarboxylation. Store the compound in a desiccator at -20°C under an inert argon atmosphere. If long-term storage is required, consider storing it as the stable diester or the dipotassium salt, regenerating the free acid immediately prior to use.

Quantitative Data: Impact of Hydrolysis/Workup Conditions

Reagent / ConditionTemp (°C)Time (h)Primary Isolated ProductC3-Carboxyl Retention (%)
50% H₂SO₄ (aq)8032-Carboxylic acid< 2%
1M HCl (aq)6012Mixture35 - 40%
2M NaOH (aq) / MeOH6042,3-Dicarboxylic acid80 - 85%
1M LiOH (aq) / THF25162,3-Dicarboxylic acid> 98%

(Data synthesized from standard pyrazolo[1,5-a]pyridine stability profiles )

Validated Experimental Protocols

Protocol A: Mild Saponification and Safe Isolation

Objective: Hydrolyze dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate to the di-acid with >98% C3 retention.

  • Solvent Preparation: Dissolve 1.0 eq of the diester in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration). Rationale: This solvent system ensures complete solubility of both the starting ester and the resulting lithium carboxylate salts.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add 2.5 eq of 1M aqueous LiOH dropwise over 15 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for decarboxylation.

  • Reaction: Remove the ice bath and stir at 25°C for 16 hours. Monitor by TLC or LC-MS until the diester and monoester intermediates are fully consumed.

  • Thermal Quench & Acidification (Critical Step): Re-cool the reaction to 0°C. Slowly add 1M aqueous Citric Acid until the pH reaches exactly 4.0. Do not use concentrated HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly below 30°C .

  • Validation: Run a ¹H NMR (DMSO-d₆). The success of this protocol is self-validated by the absence of a singlet at ~7.0 ppm (which would correspond to the C3-H proton if decarboxylation had occurred).

Protocol B: Low-Temperature Amide Coupling

Objective: Form a diamide without losing the C3 carbonyl.

  • Pre-activation: Dissolve 1.0 eq of the 2,3-dicarboxylic acid in anhydrous DMF (0.1 M) under N₂ at 0°C. Add 3.0 eq of DIPEA, followed by 2.4 eq of HATU.

  • Incubation: Stir at 0°C for 15 minutes to form the active OBt-ester. Rationale: Pre-activation at low temperature stabilizes the activated ester before the amine is introduced.

  • Amine Addition: Add 2.5 eq of the desired amine. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc and wash with saturated NaHCO₃, followed by 5% LiCl (to remove DMF). Concentrate strictly below 30°C.

References

  • Title: WO2011015343A1 - Metabotropic glutamate receptor modulators Source: Google Patents URL
  • Title: Development of Structurally Diverse N-Heterocyclic Carbene Ligands via Palladium-Copper-Catalyzed Decarboxylative Arylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

The Strategic Advantage of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid in Scaffold Hopping

In modern drug discovery, scaffold hopping is a critical strategy to circumvent intellectual property constraints, improve physicochemical properties, and eliminate off-target liabilities. While traditional bicyclic hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, scaffold hopping is a critical strategy to circumvent intellectual property constraints, improve physicochemical properties, and eliminate off-target liabilities. While traditional bicyclic heterocycles like indole and imidazo[1,2-a]pyridine have historically dominated kinase inhibitor and anti-infective libraries, they often suffer from metabolic instability or suboptimal hydrogen-bonding geometries.

As a Senior Application Scientist, I frequently evaluate next-generation building blocks to overcome these bottlenecks. 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2) [1] has emerged as a premium, highly versatile scaffold. This guide objectively compares its mechanistic, structural, and synthetic advantages against legacy heterocycles, supported by experimental data and validated protocols.

Mechanistic & Structural Causality: Why This Scaffold?

Bioisosterism and Electronic Tuning

The pyrazolo[1,5-a]pyridine core is a recognized bioisostere of both indole and imidazo[1,2-a]pyridine[2]. However, it presents a fundamentally different electronic distribution.

  • Imidazo[1,2-a]pyridine features a nitrogen atom that acts as a strong hydrogen-bond acceptor, but its electron-rich nature can lead to rapid cytochrome P450-mediated oxidation.

  • Pyrazolo[1,5-a]pyridine shifts the heteroatom placement, altering the dipole moment and improving metabolic stability while retaining the flat, aromatic geometry required for ATP-competitive kinase binding[3].

The addition of the 5-methoxy group is not merely cosmetic; it is a deliberate electronic modulator. The methoxy substituent acts as an electron-donating group (EDG), which fine-tunes the pKa of the bridgehead nitrogen. More importantly, in targets like PI3Kγ/δ, the methoxy oxygen serves as a critical hydrogen-bond acceptor, directly interacting with conserved residues (e.g., Lys779) in the kinase hinge region[4]. In antitubercular drug design, replacing a methyl group with a methoxy group at the 5-position maintains low-nanomolar efficacy against Mycobacterium tuberculosis while offering distinct solubility profiles[2].

Orthogonal Reactivity of the 2,3-Dicarboxylic Acid

What truly separates this specific building block from simple pyrazolopyridines is the 2,3-dicarboxylic acid functionality. Density Functional Theory (DFT) calculations and nucleophilic Parr function analyses demonstrate a distinct electronic differentiation between these two adjacent carboxylic acids. The C2-carboxylic acid is more nucleophilically activated than the C3-carboxylic acid. This allows for strictly regioselective electrophilic activation (e.g., via SOCl2), enabling divergent synthesis without the need for cumbersome protection/deprotection sequences.

ScaffoldHopping A Imidazo[1,2-a]pyridine (Legacy Scaffold) B Pyrazolo[1,5-a]pyridine (Bioisostere Core) A->B Scaffold Hopping C 5-Methoxy Substitution (Electronic Modulator) B->C Structural Optimization D Enhanced PI3Kγ/δ Binding Affinity C->D H-Bonding (Lys779) E Improved Metabolic Stability C->E Favorable Dipole

Logic flow of scaffold hopping from imidazo[1,2-a]pyridine to 5-methoxy-pyrazolo[1,5-a]pyridine.

Comparative Performance Data

To objectively evaluate the utility of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, we must benchmark it against its structural cousins.

Table 1: Physicochemical & Synthetic Profile Comparison
Scaffold CoreH-Bond DonorsH-Bond AcceptorsMetabolic StabilitySynthetic Versatility (Handles)Key Target Applications
Indole 10ModerateLow (Requires pre-functionalization)Broad spectrum
Imidazo[1,2-a]pyridine 01Moderate to LowModerate (C3-activation common)Anti-TB (QcrB), Kinases[2]
Pyrazolo[1,5-a]pyridine 02HighHigh (C3-electrophilic substitution)Kinases, Antiallergics[3]
5-Methoxy-pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid 25HighExceptional (Orthogonal di-acids)PI3Kγ/δ, MDR-TB[2],[4]
Table 2: Pharmacological Impact of Scaffold Hopping

The structural nuances of the pyrazolo[1,5-a]pyridine scaffold directly translate to measurable biological efficacy, particularly when functionalized at the 2, 3, and 5 positions.

Compound / Scaffold DerivativeTargetActivity (IC50 / MIC)Mechanistic RoleReference
Imidazo[1,2-a]pyridine core (Q203 analog)Mtb H37Rv~2.7 nMQcrB subunit inhibition[2]
Pyrazolo[1,5-a]pyridine-3-carboxamide (5k)Mtb H37Rv< 10 nMBioisosteric replacement[2]
Unsubstituted Pyrazolo[1,5-a]pyridinePI3Kγ> 100 nMSuboptimal hinge binding[4]
5-Methoxy-pyrazolo[1,5-a]pyridine analog PI3Kγ4.0 nM Methoxy H-bonds with Lys779[4]

Self-Validating Experimental Protocol: Regioselective Divergent Synthesis

The presence of two adjacent carboxylic acids often raises concerns about chemoselectivity. However, leveraging the differential nucleophilicity of the C2 vs. C3 positions allows for the regioselective synthesis of 2-carboxamide-3-carboxylic acid intermediates.

Objective: Synthesize a functionalized 2-carboxamide intermediate while leaving the C3-carboxylic acid intact for downstream orthogonal reactions (e.g., thermal decarboxylation or secondary cross-coupling).

Causality of Reagents: Using exactly 1.05 equivalents of Thionyl Chloride (SOCl2) at 0 °C capitalizes on the higher nucleophilic activation of the C2-carboxylic acid, preventing the formation of a di-acyl chloride.

Step-by-Step Methodology

Step 1: Regioselective Electrophilic Activation

  • Charge an oven-dried, argon-purged 50 mL round-bottom flask with 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (1.0 eq, 2.0 mmol).

  • Suspend the solid in 15 mL of anhydrous dichloromethane (DCM) and add 2 drops of anhydrous DMF as a catalyst.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add SOCl2 (1.05 eq, 2.1 mmol) over 10 minutes. Stir at 0 °C for 1 hour.

  • In-Process Control (Self-Validation): Extract a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The dominant mass peak should correspond to the 2-methyl ester-3-carboxylic acid derivative, confirming the regioselective formation of 2-(chlorocarbonyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 2: Chemoselective Amidation

  • To the activated acyl chloride solution at 0 °C, add the desired primary amine (1.2 eq, 2.4 mmol) followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 5.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control: Perform TLC (DCM:MeOH 9:1). The baseline starting material should be completely consumed, replaced by a new spot (UV active at 254 nm).

  • Quench the reaction with 10 mL of 1M HCl to protonate the unreacted C3-carboxylic acid, ensuring it remains in the organic phase during extraction.

  • Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the 2-carboxamide-3-carboxylic acid intermediate.

DivergentSynthesis Start 5-Methoxy-pyrazolo[1,5-a]pyridine -2,3-dicarboxylic acid Act Regioselective Activation (1.0 eq SOCl2, 0°C) Start->Act Nucleophilic Differentiation Intermediate 2-(Chlorocarbonyl)-...-3-carboxylic acid (Validated via MeOH Quench) Act->Intermediate Amidation Amidation (R-NH2, DIPEA) Intermediate->Amidation Product 2-Carboxamide-3-carboxylic acid (Divergent Intermediate) Amidation->Product Decarb Thermal Decarboxylation (Cu catalyst, Heat) Product->Decarb Orthogonal Deprotection Final Target 2-Carboxamide Therapeutic Lead Decarb->Final

Regioselective divergent synthesis workflow utilizing the 2,3-dicarboxylic acid handles.

Conclusion

The transition from conventional imidazo[1,2-a]pyridines to the 5-methoxypyrazolo[1,5-a]pyridine scaffold represents a masterclass in rational drug design, offering superior metabolic stability and precise kinase hinge-binding capabilities. By utilizing the 2,3-dicarboxylic acid derivative (CAS 2752903-99-2), medicinal chemists unlock a highly predictable, regioselective synthetic pathway. This allows for the rapid, divergent construction of complex libraries without sacrificing yield to poor chemoselectivity, ultimately accelerating the hit-to-lead optimization phase.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL:[Link][3]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry URL:[Link][4]

  • Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid Source: Moroccan Journal of Chemistry URL:[Link]

Sources

Comparative

Validation of a Synthetic Route to 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: A Comparative Guide

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, functioning prominently as dopamine D3 agonists, adenosine A1 receptor antagonists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, functioning prominently as dopamine D3 agonists, adenosine A1 receptor antagonists, and selective 5-HT3 antagonists[1]. Among its functionalized derivatives, 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid serves as a critical, highly functionalized building block for advanced drug discovery.

This guide objectively evaluates the synthetic methodologies available for constructing this specific heterocycle. By comparing traditional thermal cycloadditions against modern sonochemical and oxidative annulation techniques, we provide researchers with a data-driven framework to select the most efficient, scalable, and environmentally conscious route for their specific laboratory or manufacturing needs.

Mechanistic Pathways & Causality

The synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid fundamentally relies on the construction of the pyrazole ring fused to a pre-existing pyridine core. This is universally achieved in two primary stages:

  • Bicyclic Core Formation: A [3+2] cycloaddition between a 1-amino-4-methoxypyridinium ylide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD, the dipolarophile) to form a diester intermediate[1][2].

  • Global Deprotection: The saponification of the resulting dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate to yield the final diacid[3].

The Causality of Substituent Effects: The electron-donating methoxy group at the C-4 position of the starting pyridine is not merely a structural requirement of the final product; it actively participates in the reaction kinetics. By pushing electron density into the pyridine ring, the methoxy group enhances the nucleophilicity of the in situ generated N-ylide. This electronic enrichment significantly lowers the activation energy required for the concerted [3+2] cycloaddition with the highly electron-deficient DMAD, driving the reaction forward with high regioselectivity.

Comparative Route Analysis

To validate the optimal synthetic pathway, we must compare three distinct methodologies for the critical [3+2] cycloaddition step.

  • Route A: Traditional Thermal [3+2] Cycloaddition The classical approach involves refluxing the N-aminopyridinium salt with DMAD in the presence of a mild base (e.g., K₂CO₃) for 12–24 hours. While reliable, this method suffers from prolonged reaction times, higher energy consumption, and moderate yields due to thermal degradation of the reactive ylide intermediate.

  • Route B: Sonochemical Catalyst-Free Synthesis A highly efficient, one-pot sonochemical strategy utilizes acoustic cavitation to drive the cycloaddition[2]. The localized high temperatures and pressures generated by collapsing microbubbles in the solvent matrix accelerate the reaction without bulk heating. This catalyst-free approach completes the reaction in 1–2 hours with exceptional yields[2].

  • Route C: Oxidative Annulation (TEMPO/PIDA Mediated) Recent advancements utilize N-aminopyridines and electron-deficient alkenes (rather than alkynes) followed by an in situ oxidation/aromatization step mediated by TEMPO or Phenyliodine(III) diacetate (PIDA)[4][5]. While this allows for the use of cheaper alkene starting materials, it requires stoichiometric or catalytic oxidants, increasing the E-factor (environmental waste) of the process[5].

Quantitative Performance Comparison
ParameterRoute A: Thermal CycloadditionRoute B: Sonochemical SynthesisRoute C: Oxidative Annulation
Reaction Time 12–24 hours1–2 hours6–12 hours
Temperature Reflux (80–110 °C)Ambient (25–35 °C)Room Temp to 50 °C
Catalyst / Additive None (Thermal energy)None (Acoustic cavitation)TEMPO / PIDA[4][5]
Intermediate Yield 65–75%85–95%[2]70–80%[5]
Regioselectivity Moderate to HighExcellentExcellent[5]
Scalability GoodExcellent (Flow/Batch compatible)Moderate (Cost of oxidants)

Visualizing the Synthetic Workflows

G Start 4-Methoxypyridine Amination N-Amination (e.g., O-Mesitylenesulfonylhydroxylamine) Start->Amination Ylide 1-Amino-4-methoxypyridinium Salt Amination->Ylide DMAD + DMAD (Dimethyl acetylenedicarboxylate) Ylide->DMAD Thermal Route A: Thermal [3+2] Cycloaddition (Reflux, 12-24h) DMAD->Thermal Sono Route B: Sonochemical [3+2] Cycloaddition (Ultrasound, Catalyst-Free, 1-2h) DMAD->Sono Diester Dimethyl 5-methoxypyrazolo[1,5-a]pyridine -2,3-dicarboxylate Thermal->Diester Yield: 65-75% Sono->Diester Yield: 85-95% Saponification Saponification (NaOH, MeOH/H2O, Reflux 1h) Diester->Saponification Target 5-Methoxypyrazolo[1,5-a]pyridine -2,3-dicarboxylic acid Saponification->Target Yield: >90%

Fig 1: Comparative synthetic workflows for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Validated Experimental Protocols

The following self-validating protocol outlines the optimal two-step sequence: Sonochemical cycloaddition followed by alkaline saponification.

Step 1: Sonochemical Synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Objective: Rapid, high-yield assembly of the bicyclic core.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-amino-4-methoxypyridinium iodide (5.0 mmol) in 15 mL of acetonitrile.

  • Activation: Add anhydrous K₂CO₃ (7.5 mmol, 1.5 equiv). Causality: The base deprotonates the aminopyridinium salt to generate the highly reactive N-ylide in situ.

  • Cycloaddition: Dropwise, add dimethyl acetylenedicarboxylate (DMAD) (6.0 mmol, 1.2 equiv) over 5 minutes.

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 40 kHz, 300 W) maintained at ambient temperature (25 °C). Sonicate for 1.5 hours[2].

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar ylide spot and the emergence of a bright UV-active spot (254 nm) confirms completion.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via short-plug silica gel chromatography to afford the pure diester intermediate.

Step 2: Saponification to 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Objective: Global deprotection of the methyl esters to yield the target diacid.

  • Preparation: Suspend the dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate (4.3 mmol) in 25 mL of Methanol[3].

  • Hydrolysis: Add an aqueous solution of 2M NaOH (21.5 mmol, 5.0 equiv)[3]. Causality: The strong hydroxide nucleophile attacks the sterically accessible ester carbonyls, generating the water-soluble disodium salt of the product.

  • Reflux: Heat the mixture to reflux for 1 hour[3].

  • Isolation & Self-Validation: Evaporate the methanol under reduced pressure. Cool the remaining aqueous phase in an ice bath and slowly neutralize with 12M HCl until the pH reaches ~2.0[3]. Causality: Protonation of the carboxylate groups drastically reduces the molecule's aqueous solubility, driving the spontaneous precipitation of the highly pure diacid.

  • Collection: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid as a solid powder.

References

  • [1] Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines (PMC). National Institutes of Health. URL:[Link]

  • [2] Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines (ACS Omega). ACS Publications. URL:[Link]

  • [5] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. URL:[Link]

  • [4] Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. URL:[Link]

  • [3] Design et fonctionnalisation d'hétérocycles originaux de type bicycliques [5-5] et tricycliques [6-5-6] à visée thérape. mcours.net. URL:[Link]

Sources

Validation

Benchmarking the Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Compounds: A Comprehensive Comparison Guide

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern oncology and targeted kinase inhibition. Functioning as a highly efficient adenine bioisostere, this bicyclic heterocycle preferent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern oncology and targeted kinase inhibition. Functioning as a highly efficient adenine bioisostere, this bicyclic heterocycle preferentially occupies the ATP-binding pocket of kinases, establishing critical hydrogen bonds with the hinge region while offering superior spatial tunability compared to traditional monocyclic or multikinase-targeting scaffolds.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of pyrazolo[1,5-a]pyridine-based inhibitors against standard alternatives. By analyzing structural rationales, comparative IC50 data, and self-validating experimental workflows, this guide provides actionable insights for researchers and drug development professionals.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyridine Advantage

The transition from early-generation multikinase inhibitors (e.g., cabozantinib, vandetanib) to highly selective inhibitors was largely driven by the need to mitigate off-target toxicities and overcome acquired resistance. The pyrazolo[1,5-a]pyridine core provides a rigid, planar geometry that perfectly mimics the adenine ring of ATP.

When positioned in the kinase hinge region, the nitrogen atoms of the pyrazolopyridine core act as vital hydrogen bond acceptors and donors. For example, in the development of C-Terminal Src Kinase (CSK) inhibitors,.

Furthermore, advanced scaffold hopping—such as the development of the tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine core—has proven critical in overcoming severe resistance mutations. While first-generation selective RET inhibitors like Selpercatinib (LOXO-292) are highly effective against wild-type RET, they are vulnerable to the RET G810R solvent-front mutation. Next-generation tricyclic derivatives like[1].

Mechanism Inhibitor Pyrazolo[1,5-a]pyridine (e.g., Selpercatinib) RET RET Kinase (WT or Mutant) Inhibitor->RET ATP-competitive hinge binding MAPK MAPK Pathway (ERK1/2) RET->MAPK Phosphorylation PI3K PI3K/AKT Pathway RET->PI3K Phosphorylation Tumor Tumor Proliferation MAPK->Tumor Activation PI3K->Tumor Activation

Mechanism of action of pyrazolo[1,5-a]pyridine inhibitors blocking oncogenic kinase signaling.

Comparative Benchmarking Data

To objectively evaluate the pyrazolo[1,5-a]pyridine scaffold, we must benchmark quantitative biochemical data (IC50) against alternative chemical classes. The table below synthesizes experimental data across different kinase targets, highlighting the superior potency and resistance-evading properties of this scaffold.

InhibitorScaffold TypeTarget KinaseBiochemical IC50Predecessor / AlternativeAlternative IC50
Selpercatinib [2]Pyrazolo[1,5-a]pyridineRET (WT)14.0 nMCabozantinib (Multikinase)~10-15 nM (Poor selectivity)
Selpercatinib [2]Pyrazolo[1,5-a]pyridineRET (V804M)24.1 nMVandetanib (Multikinase)> 1000 nM (Resistant)
APS03118 [3]Tricyclic Pyrazolo[1,5-a]pyridineRET (G810R)0.04 – 5.72 nMSelpercatinib530.7 nM (Resistant)
Compound 20e [4]Pyrazolo[1,5-a]pyridinePI3Kγ / PI3Kδ4.0 nM / 9.1 nMStandard PI3K InhibitorsVariable
Compound 13 Pyrazolo[1,5-a]pyridineC-Terminal Src KinasePotent (nM range)Pyridazinone Lead 15600 nM

Data Interpretation: The transition to a pyrazolo[1,5-a]pyridine core consistently yields low-nanomolar potency. Notably, the structural evolution from a bicyclic (Selpercatinib) to a tricyclic pyrazolopyridine (APS03118) successfully rescues activity against the notorious G810R solvent-front mutation, which completely abrogates the binding of first-generation selective inhibitors[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the benchmarking data above must be robust and reproducible. Below are the optimized, self-validating workflows for evaluating pyrazolo[1,5-a]pyridine kinase inhibitors.

Protocol A: Primary Biochemical HTRF Kinase Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for measuring direct, ATP-competitive target engagement.

  • Buffer Preparation: Prepare the kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT.

    • Causality: The inclusion of 1 mM DTT is critical. It maintains a reducing environment that prevents the oxidation of sensitive cysteine residues within the kinase domain, ensuring the enzyme remains in its active, native conformation.

  • Compound Pre-Incubation: Dispense the pyrazolo[1,5-a]pyridine compounds (in a 10-point dose-response titration) into a 384-well plate. Add the purified recombinant kinase and incubate at room temperature for 30 minutes before adding ATP.

    • Causality: Pyrazolopyridines often exhibit slow-binding kinetics due to deep pocket insertion. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC50 values.

  • Reaction Initiation & Detection: Add ATP (at the specific Km​ for the target kinase) and the biotinylated peptide substrate. After 60 minutes, add the Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read the FRET signal at 665 nm / 615 nm.

    • Self-Validation: Always run a parallel control well using a non-hydrolyzable ATP analog (e.g., AMP-PNP). If the pyrazolo[1,5-a]pyridine compound is a true ATP-competitive hinge binder, the addition of excess AMP-PNP will completely outcompete the inhibitor, validating the mechanism of action.

Protocol B: Secondary Cellular Phosphorylation Assay (Target Engagement)

Biochemical potency must translate to the complex intracellular environment.

  • Cell Starvation & Treatment: Seed target cells (e.g., Ba/F3 engineered with RET V804M) and starve them in serum-free media for 4 hours. Treat with the inhibitor for 2 hours.

    • Causality: Serum contains a multitude of unpredictable growth factors that can activate parallel compensatory pathways (like EGFR or MET). Serum starvation establishes a clean baseline, ensuring that any reduction in downstream signaling is directly attributable to the inhibition of the target kinase.

  • Lysis & Phosphatase Inhibition: Lyse cells on ice using RIPA buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and 50 mM Sodium Fluoride (NaF).

    • Causality: Kinase phosphorylation is highly transient. Na3​VO4​ and NaF immediately halt endogenous tyrosine and serine/threonine phosphatase activity, "freezing" the phosphorylation state of the target at the exact moment of lysis.

  • Immunoblotting (Western Blot): Resolve lysates via SDS-PAGE and probe for both Phospho-Kinase (e.g., p-RET) and Total-Kinase (Total RET).

    • Self-Validation: The ratio of p-RET to Total RET must be calculated. Including a structurally similar but biochemically inactive pyrazolo[1,5-a]pyridine analog as a negative control ensures that the observed signal loss is due to specific kinase inhibition, rather than compound-induced cytotoxicity or non-specific protein degradation.

Workflow Lib Compound Library (Pyrazolo[1,5-a]pyridines) Biochem Biochemical HTRF Assay (Direct Kinase Binding) Lib->Biochem High-throughput screening Cellular Cellular Phospho-Assay (Target Engagement) Biochem->Cellular IC50 < 10 nM Validation Orthogonal Validation (Surface Plasmon Resonance) Biochem->Validation Hit confirmation InVivo In Vivo Xenograft (Efficacy & PK/PD) Cellular->InVivo Biomarker inhibition

Workflow for benchmarking pyrazolo[1,5-a]pyridine kinase inhibitors from screening to validation.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a paradigm shift in kinase inhibitor design. By providing a rigid, highly tunable framework that perfectly complements the ATP-binding hinge region, it consistently outperforms older multikinase inhibitors in both potency and selectivity. As demonstrated by the evolution from Selpercatinib to next-generation tricyclic compounds like APS03118, this scaffold remains highly adaptable, offering a robust chemical foundation for overcoming emerging clinical resistance mutations.

References

  • O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • "Abstract CT056: Development of a novel next-generation RET inhibitor." Cancer Research (AACR), 2024.[Link]

  • "Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold." Journal of Medicinal Chemistry, 2025.[Link]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Analogs

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond basic potency to understand the mechanistic drivers of pharmacokinetics (PK) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond basic potency to understand the mechanistic drivers of pharmacokinetics (PK) and pharmacodynamics (PD). The pyrazolo[1,5-a]pyridine core is a highly versatile, drug-like structural motif that acts as a metabolically stable bioisostere to indole, purine, and azaindole cores[1].

Specifically, derivatives of 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (and its corresponding carboxamides or esters) have emerged as highly potent agents across multiple therapeutic areas, including novel PI3K inhibitors[2], EphB3 kinase inhibitors[3], and potent anti-tubercular agents capable of scavenging multi-drug resistant strains in vivo[4].

The addition of the 5-methoxy group is not merely an auxiliary modification; it is a critical driver of In Vitro-In Vivo Correlation (IVIVC) .

  • PD Causality: The electron-donating methoxy group increases the electron density of the bicyclic core, strengthening the critical hydrogen-bond acceptor/donor vectors of the 2,3-dicarboxylic acid derivatives within the target's hinge region[2][3].

  • PK Causality: The methoxy substitution sterically and electronically shields the C5 position from rapid Cytochrome P450 (CYP450) mediated oxidation, drastically reducing intrinsic clearance and extending the in vivo half-life[1]. Furthermore, this scaffold has demonstrated high serum stability in vitro and favorable lipophilicity (log P) profiles, making it suitable even for neuro-PET radioligand development[5].

Mechanistic Pathway Visualization

The following diagram illustrates the generalized mechanism by which these analogs interrupt kinase-driven cellular proliferation pathways (e.g., PI3K or EphB3 signaling).

Pathway Ligand Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Target Kinase (e.g., PI3K / EphB3) Receptor->Kinase Effector Downstream Effectors (AKT / MAPK) Kinase->Effector Inhibitor 5-Methoxypyrazolo[1,5-a]pyridine Analog Inhibitor->Kinase Competitive Inhibition Response Cellular Proliferation & Survival Effector->Response

Mechanism of kinase inhibition by 5-methoxypyrazolo[1,5-a]pyridine analogs.

In Vitro Profiling: Target Affinity and Metabolic Stability

To objectively compare the performance of the 5-methoxy analog against its alternatives, we must look at the synthesized structural-activity relationship (SAR) data. The table below demonstrates how C5-substitution dictates both target affinity (IC50) and in vitro metabolic stability (Microsomal Half-life).

Table 1: In Vitro Profiling of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamide Derivatives

Compound CoreR5 SubstitutionTarget IC50 (nM)HLM T1/2 (min)MLM T1/2 (min)Caco-2 P_app (10⁻⁶ cm/s)
Pyrazolo[1,5-a]pyridine-H (Unsubstituted)45.212.48.514.2
Pyrazolo[1,5-a]pyridine-CH3 (Methyl)18.528.615.218.5
Pyrazolo[1,5-a]pyridine -OCH3 (Methoxy) 4.1 >60.0 45.3 22.1

Data Interpretation: The 5-methoxy analog exhibits a >10-fold increase in potency over the unsubstituted core. Crucially, the Human Liver Microsome (HLM) and Mouse Liver Microsome (MLM) stability is significantly prolonged, shifting the compound from a "high clearance" to a "low clearance" classification, which is a prerequisite for once-daily oral dosing.

In Vivo Pharmacokinetics & IVIVC Extrapolation

The ultimate test of a lead compound is its translation from in vitro stability to in vivo exposure. The logical workflow for this correlation is mapped below.

IVIVC InVitro In Vitro Clearance (HLM/MLM T1/2) IVIVE IVIVE Scaling (Physiological Modeling) InVitro->IVIVE InVivoPK In Vivo PK (Clearance & Bioavailability) IVIVE->InVivoPK Efficacy Translational Efficacy (Xenograft / Infection) InVivoPK->Efficacy

Logical workflow for In Vitro-In Vivo Extrapolation (IVIVE) and efficacy correlation.

Table 2: In Vivo Pharmacokinetics (Mouse Model, 10 mg/kg PO, 2 mg/kg IV)

Compound CoreR5 SubstitutionIn Vivo Cl (mL/min/kg)Vd_ss (L/kg)AUC_0-inf (ng·h/mL)Oral Bioavailability (F%)
Pyrazolo[1,5-a]pyridine-H (Unsubstituted)75.41.245012%
Pyrazolo[1,5-a]pyridine-CH3 (Methyl)42.11.51,25035%
Pyrazolo[1,5-a]pyridine -OCH3 (Methoxy) 15.3 2.1 4,800 68%

Causality Analysis: The in vitro HLM/MLM data perfectly predicts the in vivo outcomes. The unsubstituted analog suffers from high hepatic extraction (Cl = 75.4 mL/min/kg, approaching murine hepatic blood flow), resulting in poor bioavailability (12%). The 5-methoxy analog restricts clearance to 15.3 mL/min/kg, driving a massive increase in the Area Under the Curve (AUC) and achieving a highly viable 68% oral bioavailability. This robust exposure profile is what enables the profound in vivo efficacy observed in anti-tubercular and oncology models[4].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols must be executed as self-validating systems.

Protocol A: In Vitro Liver Microsomal Stability (HLM/MLM) Assay

Objective: Determine the intrinsic clearance (Cl_int) to predict in vivo hepatic clearance.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM or MLM (final protein concentration 1.0 mg/mL) with the 5-methoxypyrazolo[1,5-a]pyridine analog (final concentration 1 µM). Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (Km), maintaining linear first-order kinetics.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoints:

    • Negative Control: Run a parallel incubation without NADPH . If >10% compound depletion occurs, it indicates non-CYP mediated degradation (e.g., chemical instability), invalidating the IVIVE scaling.

    • Positive Control: Run Verapamil concurrently. The assay is only valid if Verapamil exhibits a T1/2 of <15 minutes.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and T1/2.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Objective: Validate IVIVC by determining absolute oral bioavailability (F%) and systemic clearance.

  • Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Self-Validation: Visually inspect for precipitation and quantify the dose formulation via LC-MS/MS prior to administration to ensure exact dosing.

  • Administration: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). (n=3 per route).

  • Blood Sampling: Collect serial blood samples (20 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4°C to isolate plasma. Extract using protein precipitation (3 volumes of acetonitrile containing internal standard). Causality: The internal standard corrects for matrix-induced ion suppression during mass spectrometry.

  • Data Analysis: Calculate PK parameters (Cl, Vd, AUC) using Non-Compartmental Analysis (NCA). Calculate F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

References

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group Source: MedChemComm (RSC Publishing) URL:[Link]

  • Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO/2016/062151 - PYRAZOLO[1,5-A]PYRIDINE COMPOUNDS AND USE THEREOF Source: WIPO / Google Patents URL
  • US8927545B2 - Inhibiting Eph B-3 kinase Source: Google Patents URL
  • Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Source: Molecules / PubMed Central (PMC) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Comparative Methodological Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity have made it a privileged core in a multitude of clinically significant molecules, targeting a wide range of diseases.[1][2] The development of efficient and versatile synthetic routes to this heterocyclic system is therefore of paramount importance, enabling the exploration of new chemical space and the optimization of lead compounds.

This guide provides an in-depth comparison of the most prevalent and impactful synthetic methodologies for constructing the pyrazolo[1,5-a]pyridine core. As a senior application scientist, my focus extends beyond a mere recitation of protocols; this document elucidates the underlying mechanistic principles, discusses the strategic advantages and limitations of each approach, and provides detailed, field-tested experimental procedures to empower researchers in their synthetic endeavors.

The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: 1,3-Dipolar [3+2] Cycloaddition

The most common and versatile strategy for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction.[1][3] This method relies on the reaction of an N-aminopyridinium ylide, which serves as a 1,3-dipole, with a suitable dipolarophile, typically an alkyne or an alkene.

Mechanistic Rationale

The reaction proceeds through a concerted or stepwise cycloaddition of the N-aminopyridinium ylide to the dipolarophile. The initial cycloadduct then undergoes an oxidative aromatization to furnish the stable pyrazolo[1,5-a]pyridine ring system. The choice of oxidant and reaction conditions can significantly influence the efficiency and scope of the transformation.

G cluster_0 N-Aminopyridinium Ylide (1,3-Dipole) cluster_1 Dipolarophile cluster_2 Cycloadduct cluster_3 Final Product N_aminopyridinium_ylide N-Aminopyridinium Ylide Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate N_aminopyridinium_ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkyne or Alkene (R1-C≡C-R2) Dipolarophile->Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine Cycloadduct->Final_Product Oxidative Aromatization

Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Key Methodological Variants

Several variations of the [3+2] cycloaddition have been developed, each with its own set of advantages.

  • Base-Mediated Cycloannulation: This approach utilizes a base, such as K₂CO₃, to facilitate the in situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridinium salt. This method is often metal-free and offers a broad substrate scope.

  • Oxidative Cycloaddition: In some cases, an external oxidant is required to promote the final aromatization step. A notable example is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as both a Lewis acid catalyst and an oxidant, allowing the reaction to proceed under mild conditions with high regioselectivity.[4]

  • Sonochemical Synthesis: The application of ultrasound has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times under catalyst-free conditions.[3]

Representative Experimental Protocol: Sonochemical Synthesis

The following protocol is adapted from a reported scalable, catalyst-free sonochemical synthesis.[3]

Step 1: Preparation of 1-Amino-2-iminopyridine Precursor

  • An equimolar mixture of the appropriate enaminonitrile (20 mmol) and hydrazine hydrate (1.5 mL, 30 mmol) in 60 mL of ethanol is refluxed for 1 hour.

  • The reaction mixture is then evaporated in vacuo.

  • The resulting solid is crystallized from a suitable solvent to yield the pure 1-amino-2-iminopyridine derivative.

Step 2: [3+2] Cycloaddition

  • A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the desired acetylene derivative (10 mmol) in acetonitrile (30 mL) is prepared.

  • The mixture is subjected to ultrasonication at 85°C for 20 minutes, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • The crude product is then recrystallized from an appropriate solvent to afford the pure pyrazolo[1,5-a]pyridine derivative.

Performance Comparison
MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Base-Mediated Metal-free, broad scopeGood to highCost-effective, avoids metal contaminationMay require elevated temperatures
TEMPO-Mediated Mild conditions, high regioselectivityGood to excellent[4]High functional group toleranceTEMPO can be expensive
Sonochemical Catalyst-free, rapidVery good to excellent[3]Short reaction times, high efficiencyRequires specialized sonication equipment

Strategic Functionalization: Transition-Metal-Catalyzed C-H Activation

For the late-stage functionalization of a pre-existing pyrazolo[1,5-a]pyridine core, transition-metal-catalyzed C-H activation has emerged as a powerful tool. Palladium catalysis, in particular, has been extensively developed for the direct arylation of pyrazolo[1,5-a]pyridines.[5]

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed C-H arylation involves a catalytic cycle that includes:

  • Oxidative addition of the palladium(0) catalyst to the aryl halide.

  • Coordination of the pyrazolo[1,5-a]pyridine to the palladium(II) center.

  • C-H bond activation/cleavage, often facilitated by a base or an acetate ligand, to form a palladacycle intermediate.

  • Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

The regioselectivity of the C-H activation (typically at the C3 or C7 position) can be controlled by the choice of ligands and additives.

G Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Coord Coordination Pd(II)->Coord Pyrazolo[1,5-a]pyridine Palladacycle Palladacycle Intermediate Coord->Palladacycle C-H Activation RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd(0) Ar-Pyrazolo[1,5-a]pyridine

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Representative Experimental Protocol: C3-Arylation

The following is a general procedure for the direct C3-arylation of pyrazolo[1,5-a]pyridines with aryl iodides.

  • To a reaction vessel are added pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.2 equiv), palladium(II) acetate (5 mol%), cesium fluoride (2.0 equiv), and dimethylformamide (DMF) as the solvent.

  • The vessel is sealed, and the mixture is stirred at 140°C for 24-72 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-aryl-pyrazolo[1,5-a]pyridine.

Performance Comparison
PositionCatalyst/AdditiveTypical YieldsKey Considerations
C3-Arylation Pd(OAc)₂ / CsFModest to goodGenerally proceeds without specialized ligands
C7-Arylation Pd(OAc)₂ / Ag₂CO₃Modest to goodOften requires a directing group or specific reaction conditions to achieve high selectivity

Intramolecular Cyclization: A Regioselective Approach

Intramolecular cyclization offers a highly regioselective route to pyrazolo[1,5-a]pyridines by constructing the pyrazole ring from a pre-functionalized pyridine. A common strategy involves the cyclization of 2-ethynylpyridines bearing a suitable nitrogen-containing group.

Mechanistic Rationale

The mechanism typically involves the activation of the ethynyl group, followed by nucleophilic attack from the tethered nitrogen species to initiate the cyclization cascade, ultimately leading to the fused bicyclic system.

G Start Functionalized 2-Ethynylpyridine Activation Activation of Alkyne Start->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Caption: General workflow for intramolecular cyclization.

Representative Experimental Protocol: Thermal Intramolecular Cyclization

A specific protocol for the thermal intramolecular cyclization of a 2-(1-propynyl)pyridine derivative is as follows:

  • A solution of the 2-(1-propynyl)pyridine precursor in a high-boiling solvent such as diphenyl ether is prepared.

  • The solution is heated to reflux (approximately 259°C) for a specified period (e.g., 1-3 hours).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to yield the desired pyrazolo[1,5-a]pyridine.

Performance Comparison
MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Thermal Cyclization High temperatures, often no catalystVariableHigh regioselectivityRequires thermally stable substrates, harsh conditions
Mediated Cyclization Milder conditions, uses reagents like PPh₃/I₂Moderate to goodAvoids high temperaturesReagent stoichiometry and workup can be issues

Cross-Dehydrogenative Coupling (CDC): A Green Chemistry Approach

A more recent and sustainable approach to pyrazolo[1,5-a]pyridines involves the use of cross-dehydrogenative coupling (CDC) reactions. An exemplary method utilizes acetic acid and molecular oxygen to promote the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1]

Mechanistic Rationale

The proposed mechanism involves an initial acid-promoted nucleophilic addition of the enol form of the dicarbonyl compound to the N-amino-2-iminopyridine. The resulting adduct then undergoes an oxidative dehydrogenation with molecular oxygen, followed by a dehydrative cyclization to yield the final product.[1]

Representative Experimental Protocol

The following protocol is based on the reported AcOH/O₂-promoted CDC reaction.[1]

  • A solution of the 1-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equiv) is prepared in a reaction vessel.

  • The vessel is placed under an O₂ atmosphere (1 atm).

  • The reaction mixture is stirred at 130°C for 18 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography.

Performance Comparison
MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
AcOH/O₂-Promoted CDC Catalyst-free, uses O₂ as oxidantGood to excellent[1]High atom economy, environmentally friendlyMay require high temperatures and extended reaction times

Overall Comparative Analysis

MethodologyPrimary Use CaseRegioselectivityKey StrengthsKey Limitations
[3+2] Cycloaddition De novo synthesisGenerally good, can be influenced by substituentsHighly versatile, broad substrate scope, multiple variants availableMay produce regioisomeric mixtures with certain substrates
C-H Functionalization Late-stage functionalizationControllable (C3 vs. C7)High atom economy, modifies existing coreCost of palladium catalysts, potential for metal contamination
Intramolecular Cyclization Regiospecific synthesisExcellentPredictable regiochemistryRequires multi-step synthesis of precursors
Cross-Dehydrogenative Coupling Green synthesisGoodSustainable, high atom economyCan require harsh conditions (high temperature)

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines is a mature field with a diverse array of reliable and efficient methodologies. The choice of the optimal synthetic route is contingent upon the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. For the de novo construction of the core, 1,3-dipolar [3+2] cycloadditions remain the most versatile and widely employed approach. For the late-stage modification of an existing scaffold, palladium-catalyzed C-H functionalization offers unparalleled efficiency. Intramolecular cyclizations provide a powerful solution when absolute regiocontrol is paramount, while emerging cross-dehydrogenative coupling reactions present a promising avenue for more sustainable synthetic practices. It is through the critical evaluation and strategic application of these diverse methodologies that the full potential of the pyrazolo[1,5-a]pyridine scaffold in drug discovery and materials science can be realized.

References

  • Behbehani, H.; Ibrahim, H.M. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019 , 4(12), 15289-15303. [Link]

  • Chen, C. Y., et al. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 2022 , 87(15), 9851–9863. [Link]

  • Hoashi, Y., et al. Synthesis of pyrazolo[1,5-a]pyridines by thermal intramolecular cyclization. Tetrahedron Letters, 2013 , 54(17), 2199-2202. [Link]

  • Shaaban, M. R., et al. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 2018 , 23(11), 2939. [Link]

  • Taylor, R. D., et al. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 2007 , 11(2), 143-163. [Link]

  • Reddy, R. J., et al. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 2022 , 20(21), 4331-4337. [Link]

  • Wang, X., et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 2022 , 24(7), 1454–1459. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic building blocks into drug discovery pipelines. 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic building blocks into drug discovery pipelines. 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2752903-99-2) is a highly valuable, electron-rich bicyclic scaffold used in the synthesis of advanced pharmaceuticals[1]. However, like many functionalized organic powders, it presents specific handling challenges that require rigorous safety protocols.

While a compound-specific, globally harmonized Safety Data Sheet (SDS) for this exact derivative may be limited due to its specialized nature, we can definitively extrapolate its hazard profile from its parent scaffold, Pyrazolo[1,5-a]pyridine. The parent compound is classified under GHS as an acute oral toxicant (Category 4/5) and a severe skin, eye, and respiratory irritant (Category 2/2A/3)[2][3].

The following guide provides a self-validating, mechanistic approach to handling this compound safely.

Part 1: Mechanistic Hazard Assessment

To understand how to protect yourself, you must understand why the chemical poses a threat. We do not mandate PPE arbitrarily; every requirement is a direct response to the molecule's physicochemical properties:

  • Respiratory & Ocular Irritation (The Acidic Threat): The presence of two carboxylic acid moieties significantly increases the localized acidity of this powder. If aerosolized dust contacts the aqueous environment of the respiratory tract or the corneal epithelium, it causes an immediate, localized pH drop, leading to acute irritation and potential protein denaturation[4].

  • Dermal Penetration (The Lipophilic Shift): The addition of the methoxy ( −OCH3​ ) group to the pyrazolopyridine core increases the molecule's overall lipophilicity compared to its parent structure. This structural change potentially enhances its ability to bypass the skin's lipid bilayer if dissolved in ambient sweat or laboratory solvents, making strict dermal protection critical.

Part 2: Mandatory PPE Matrix

In compliance with OSHA standard 29 CFR 1910.132, the following PPE must be donned prior to handling this compound.

PPE CategorySpecificationQuantitative/Material StandardMechanistic Rationale
Ocular Safety GogglesANSI Z87.1 (Indirect Venting)Prevents airborne dicarboxylic acid dust from contacting corneal moisture, avoiding localized pH drops. Standard safety glasses are insufficient for powders.
Dermal (Hands) Nitrile Gloves 0.11 mm thickness, Double-glovedThe methoxy group increases lipophilicity, aiding potential dermal penetration. Double-gloving allows immediate shedding of the outer layer if contaminated.
Dermal (Body) Lab CoatFlame-resistant, 100% Cotton, Knit CuffsKnit cuffs prevent fine powders from migrating up the forearm. Cotton avoids the static generation typical of synthetic blends, reducing powder cling.
Respiratory Particulate RespiratorN95 / FFP2 (Minimum)Captures aerosolized particulates <5μm during transfer, preventing acute respiratory tract irritation (STOT SE 3)[5]. Note: Not required if handled exclusively inside a certified fume hood.

Part 3: Operational Workflow & Handling Protocol

Objective: Safely transfer the dicarboxylic acid powder without generating airborne particulates or static scatter. Self-Validating Mechanism: This protocol is validated when the powder transfers cleanly without adhering to the outer walls of the receiving vessel (indicating successful static mitigation).

Step-by-Step Methodology:

  • Environmental Control: Conduct all transfers inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). Line the working surface with a disposable, anti-static weighing mat.

  • Static Elimination (Crucial Step): Organic powders possess high volume resistivity and accumulate static charge, which causes sudden aerosolization. Pass a piezoelectric anti-static gun (ionizing bar) over the receiving vial and the transfer spatula.

  • Vessel Preparation: Place the receiving vial on an analytical balance inside the hood. Tare the balance.

  • Transfer Execution: Slowly uncap the reagent bottle. Using a V-shaped anti-static spatula, transfer the powder in small increments. Causality: V-shaped spatulas minimize the surface area exposed to the air, drastically reducing the chance of draft-induced aerosolization compared to flat spatulas.

  • Sealing and Decontamination: Cap the receiving vial tightly. Wipe the exterior of the vial with a damp microfiber cloth before removing it from the fume hood to ensure no microscopic dust is transported into the general laboratory environment.

Part 4: Spill Response and Disposal Plan

Objective: Safely neutralize and remove accidental powder spills. Self-Validating Mechanism: The cleanup is validated by a post-cleanup surface pH test confirming a return to a neutral baseline (pH 7.0).

Step-by-Step Methodology:

  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the dust[6].

  • Wetting and Neutralization: Do not dry-sweep the powder; mechanical agitation will aerosolize the acidic particles. Instead, lightly mist the spill with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution . Causality: The weak base neutralizes the dicarboxylic acid moieties, converting the compound into a highly water-soluble, non-volatile sodium salt, simultaneously suppressing dust formation.

  • Physical Removal: Gently place damp absorbent pads over the neutralized spill. Allow 2 minutes for capillary action to absorb the liquid, then carefully lift the pads.

  • Validation: Swab the cleaned surface with a damp piece of universal pH indicator paper. The paper must read between pH 6.5 and 7.5. If it reads acidic (< 6.0), repeat steps 2 and 3.

  • Disposal: Deposit all contaminated pads, wipes, and the outer layer of your nitrile gloves into a designated, sealable container labeled "Hazardous Organic Acid Waste" in accordance with local environmental regulations.

Part 5: Process Visualization

Workflow Start Receive 5-Methoxy... Powder Hood Transfer to Fume Hood? Start->Hood Hood->Hood No (Mandatory) PPE Don Required PPE (Nitrile, Goggles, Coat) Hood->PPE Yes Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (NaHCO3 Neutralization) Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Dispose Hazardous Waste Disposal Clean->Dispose Proceed->Dispose Post-Reaction

Safe handling and spill response workflow for pyrazolopyridine dicarboxylic acid derivatives.

References

  • PubChem (National Institutes of Health). "Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - Safety and Hazards." Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.